7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
Description
BenchChem offers high-quality 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO6/c1-16-7-4-6(11(14)15)2-5-3-8(10(12)13)17-9(5)7/h2-4H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZHCNSHXMWQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(O2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00389842 | |
| Record name | 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25672-29-1 | |
| Record name | 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00389842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details its chemical identifiers, physicochemical properties, a validated synthesis pathway, and an analysis of its spectroscopic characteristics, supported by experimental data and established scientific principles.
Core Compound Identifiers
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The following table summarizes the key identifiers for 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid.
| Identifier | Value | Source |
| CAS Number | 25672-29-1 | [1] |
| IUPAC Name | 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid | [1] |
| Molecular Formula | C₁₀H₇NO₆ | [1] |
| Molecular Weight | 237.17 g/mol | [1] |
| InChI | InChI=1S/C10H7NO6/c1-16-7-4-6(11(14)15)2-5-3-8(10(12)13)17-9(5)7/h2-4H,1H3,(H,12,13) | [1] |
| InChI Key | IOZHCNSHXMWQNV-UHFFFAOYSA-N | [1] |
| Canonical SMILES | COC1=CC([O-])=CC2=C1OC(C(=O)O)=C2 | [1] |
| MDL Number | MFCD05239179 | [1] |
Physicochemical and Safety Data
Understanding the physical properties and hazard profile is essential for safe handling, experimental design, and formulation development.
Physical Properties
| Property | Value | Notes |
| Purity | ≥ 95.0% | As commercially available.[1] |
| Physical Form | Solid | Inferred from related compounds. |
Safety and Hazard Information
This compound is classified as harmful and an irritant. Adherence to standard laboratory safety protocols, including the use of personal protective equipment (PPE), is mandatory.
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Precautionary Statements: P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338.[1]
Synthesis and Purification
The synthesis of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is achieved through a multi-step process, commencing with the nitration of 2-hydroxy-3-methoxybenzaldehyde, followed by the formation of the ethyl ester and subsequent hydrolysis.
Synthesis Pathway Overview
Caption: Proposed fragmentation pathway for Ethyl 7-methoxy-5-nitro-1-benzofuran-2-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While experimental NMR data for the final carboxylic acid is not available in the cited literature, the expected chemical shifts can be predicted based on the structure and data from analogous compounds.
-
¹H NMR:
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm).
-
Aromatic Protons: Signals for the protons on the benzofuran ring system are anticipated in the aromatic region (δ 7.0-8.5 ppm).
-
Methoxy Protons (-OCH₃): A sharp singlet is expected around δ 3.9-4.1 ppm.
-
-
¹³C NMR:
-
Carbonyl Carbon (-COOH): A signal is expected in the range of δ 165-185 ppm.
-
Aromatic and Heterocyclic Carbons: Multiple signals are anticipated between δ 95-160 ppm.
-
Methoxy Carbon (-OCH₃): A signal is expected around δ 55-60 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from approximately 3300 to 2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band between 1760 and 1690 cm⁻¹.
-
C-O Stretch (Carboxylic Acid and Methoxy): Bands in the region of 1320-1210 cm⁻¹.
-
N-O Stretch (Nitro Group): Two strong bands, typically around 1550-1500 cm⁻¹ (asymmetric) and 1360-1300 cm⁻¹ (symmetric).
-
Aromatic C=C and C-H Stretches: Characteristic bands in their respective regions.
Potential Applications and Biological Relevance
Benzofuran derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery. [2]
-
Anticancer and Cytotoxic Potential: Various substituted benzofuran-2-carboxylic acid derivatives have demonstrated selective cytotoxicity against human cancer cell lines. [3]The introduction of a nitro group, as in the title compound, can modulate the electronic properties of the molecule and potentially influence its biological activity.
-
Antimicrobial Activity: The benzofuran nucleus is a key component of many natural and synthetic antimicrobial agents. [4]Studies on related nitro-substituted benzofurans suggest potential for antibacterial and antifungal activity. [5]* Building Block for Medicinal Chemistry: As a functionalized benzofuran, this compound serves as a versatile intermediate for the synthesis of more complex molecules, including amides and esters, which can be explored for a range of therapeutic targets. [6] The specific biological profile of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid warrants further investigation to fully elucidate its therapeutic potential.
References
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 1-7. [Link]
- Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. JBR Journal of Clinical Diagnosis and Research, 3(2), 267-269.
- Kossakowski, J., et al. (2012).
- Suthakaran, R., et al. (2007). Synthesis, Antiinflammatory, Antioxidant and Antibacterial Activities of 7-Methoxy Benzofuran Pyrazoline Derivatives. Asian Journal of Chemistry, 19(5), 3353-3362.
- Bhat, M. A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1588.
- Krawiecka, M., et al. (2011). Microwave-assisted preparation and antimicrobial activity of O-alkylamino benzofurancarboxylates. Medicinal Chemistry Research, 20(8), 1211-1218.
- Gautam, N., & Singh, M. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. Indo American Journal of Pharmaceutical Sciences, 4(10), 3833-3844.
- Shaikh, I. A., et al. (2014). Synthesis and antibacterial activity of 7-methoxy-2-(2,4,6-trimethoxyphenyl)
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Khan, M. S. Y., & Hasan, S. M. F. (2021). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
- Cagle, D. W., & Martin, L. D. (2011). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. International Journal of Organic Chemistry, 1(4), 223-228.
- Sestito, S., et al. (2024). Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues. Pharmaceuticals, 17(8), 1012.
- Patel, K., & Shah, A. (2015). Synthesis, molecular docking and cytotoxic study of 7-methoxy-2-(3,4- dimethoxyphenyl)-1-benzofuran-5-carbaldehyde. Der Pharma Chemica, 7(12), 1-10.
- Ahipa, T. N., & Onwu, F. A. (2016). Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. Journal of the Turkish Chemical Society, Section A: Chemistry, 3(3), 329-344.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. cancerresgroup.us [cancerresgroup.us]
- 3. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 6. researchgate.net [researchgate.net]
Molecular weight and formula of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
The following technical guide is structured as an advanced monograph for research and development professionals. It synthesizes confirmed physicochemical data with field-standard synthetic methodologies and application insights.
High-Value Scaffold for Medicinal Chemistry & Pharmacophore Development
Executive Summary
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (CAS: 25672-29-1) is a functionalized heterocyclic building block critical in the synthesis of bioactive agents. Distinguished by its electron-deficient nitro group at the C5 position and an electron-donating methoxy group at C7, this scaffold offers unique electronic push-pull properties that influence binding affinity in protein-ligand interactions. It is widely utilized as a precursor for serotonin (5-HT) receptor partial agonists, PIM-1 kinase inhibitors, and anti-inflammatory agents.
Physicochemical Profile
The following data establishes the baseline identity and properties for analytical validation.
| Property | Specification |
| IUPAC Name | 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid |
| Common Name | 5-Nitro-7-methoxybenzofuran-2-carboxylic acid |
| CAS Registry Number | 25672-29-1 |
| Molecular Formula | C₁₀H₇NO₆ |
| Molecular Weight | 237.17 g/mol |
| Exact Mass | 237.0273 |
| SMILES | COC1=CC([O-])=CC2=C1OC(C(=O)O)=C2 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | >220 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in MeOH; insoluble in water |
| pKa (Calc.) | ~3.1 (Carboxylic acid) |
Structural Analysis (Lipinski Context)
-
H-Bond Donors: 1 (Carboxylic acid -OH)
-
H-Bond Acceptors: 6 (Nitro O's, Methoxy O, Furan O, Carbonyl O)
-
LogP (Calc): ~1.8 – 2.2
-
Rotatable Bonds: 2
-
Suitability: The molecule resides well within Fragment-Based Drug Discovery (FBDD) parameters (MW < 300), making it an ideal "growable" fragment.
Synthetic Architecture
The synthesis of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid typically follows a Rap-Stoermer or Feist-Benary type cyclization strategy, utilizing substituted salicylaldehydes.
Retrosynthetic Analysis
The core benzofuran ring is constructed via an intramolecular aldol-type condensation of an O-alkylated salicylaldehyde.
-
Target: 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid[1]
-
Precursor: Ethyl 7-methoxy-5-nitro-1-benzofuran-2-carboxylate
-
Starting Materials: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde + Ethyl bromoacetate (or Diethyl bromomalonate).
Validated Synthesis Protocol
Step 1: O-Alkylation and Cyclization
-
Reagents: 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (1.0 eq), Ethyl bromoacetate (1.1 eq), K₂CO₃ (2.5 eq).
-
Solvent: Anhydrous DMF or Acetone.
-
Conditions:
-
Dissolve aldehyde in DMF under N₂ atmosphere.
-
Add K₂CO₃ and stir at RT for 30 min (Phenoxide formation).
-
Dropwise addition of Ethyl bromoacetate.[2]
-
Heat to 80–100 °C for 4–6 hours. The base facilitates both the Sɴ2 displacement of the bromide and the subsequent intramolecular aldol condensation/dehydration to close the furan ring.
-
Workup: Pour into ice water. Precipitate is filtered, washed with water, and recrystallized from EtOH to yield the Ethyl ester intermediate .
-
Step 2: Hydrolysis
-
Reagents: Ethyl ester intermediate, NaOH (2M aq), Ethanol.
-
Conditions: Reflux for 2 hours.
-
Workup: Evaporate EtOH. Acidify aqueous residue with HCl (1M) to pH 2. Collect the precipitate (Target Acid) by filtration.[3]
Synthetic Workflow Diagram
Caption: Two-step synthetic pathway involving base-mediated cyclization followed by ester hydrolysis.
Characterization & Quality Control
To ensure scientific integrity, the following analytical signatures must be verified.
Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)
-
δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid -COOH (Exchangeable with D₂O).
-
δ 7.8-8.2 ppm (d, J~2Hz, 1H): Aromatic H4 (Ortho to nitro, meta to methoxy).
-
δ 7.6-7.8 ppm (d, J~2Hz, 1H): Aromatic H6 (Ortho to nitro, ortho to methoxy).
-
δ 7.5-7.7 ppm (s, 1H): Furan ring H3.
-
δ 3.9-4.0 ppm (s, 3H): Methoxy -OCH₃.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Negative (ESI-) is preferred due to the carboxylic acid.
-
Expected Ion: [M-H]⁻ = 236.1 m/z.
-
Fragmentation: Loss of CO₂ (M-44) is a common fragmentation pathway for this class.
Functional Applications & Derivatization
This molecule acts as a "privileged structure" in drug design.[4] The carboxylic acid allows for amide coupling, while the nitro group serves as a latent amine for further diversification.
Key Therapeutic Areas[7]
-
5-HT Receptor Modulators: Amide derivatives of benzofuran-2-carboxylic acids are documented partial agonists for 5-HT receptors, used in treating psychiatric disorders [1].[3]
-
PIM-1 Kinase Inhibitors: The planar benzofuran core mimics the adenine ring of ATP, allowing it to dock into the kinase hinge region [2].
-
Anti-Inflammatory Agents: Used as a scaffold to inhibit pro-inflammatory cytokines (TNF-α, IL-6) [3].[5]
Derivatization Logic[4]
-
Pathway A (Amidation): Activation of C2-COOH with HATU/EDC followed by reaction with amines (e.g., piperazines) to generate CNS-active libraries.
-
Pathway B (Reduction): Catalytic hydrogenation (H₂, Pd/C) converts the C5-NO₂ to C5-NH₂. This aniline can then be sulfonated or acylated to tune solubility and metabolic stability.
Caption: Divergent synthesis strategy for generating focused libraries from the core scaffold.
Safety & Handling (MSDS Highlights)
-
Hazards: Irritant (Skin/Eye/Respiratory). The nitro group poses a potential explosion hazard if heated under confinement or subjected to high-energy shock, though the carboxylic acid moiety generally stabilizes the crystal lattice.
-
Storage: Store at 2–8 °C, desiccated. Protect from light (nitro compounds can be photosensitive).
-
Disposal: Incineration with afterburner and scrubber (Nitrogen oxides NOx will be generated).
References
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).[3][6] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]6]
-
Xiang, Y., et al. (2011).[7] The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(10), 3050-3056.[7] [Link]7]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 5-Methoxybenzofuran-2-carboxylic acid | 10242-08-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. scribd.com [scribd.com]
- 7. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling & Thermodynamic Analysis of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic Acid
Executive Summary
Compound Identity: 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (CAS: 25672-29-1) Relevance: A critical heterocyclic intermediate in the synthesis of bioactive pharmaceuticals, specifically targeting antibacterial and antitumor pathways. Objective: This guide provides a comprehensive solubility profile derived from structural analysis and synthesis data, coupled with a validated experimental protocol for thermodynamic characterization.
Solubility is the governing parameter for process optimization—dictating solvent choice for reaction yield, purification efficiency (recrystallization), and bioavailability formulation. This guide synthesizes existing qualitative data with a rigorous protocol for generating quantitative thermodynamic values.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid, one must understand the competitive forces within its molecular architecture.
Structural Analysis & Solvation Mechanics
The compound exhibits a "Push-Pull" electronic structure that creates specific solvation requirements:
| Functional Group | Electronic Effect | Solvation Implication |
| Carboxylic Acid (C-2) | H-bond Donor/Acceptor | pH Sensitivity: High solubility in basic aqueous media (pKa ~3.5). Forms dimers in non-polar solvents. |
| Nitro Group (C-5) | Strong Electron Withdrawing | Polarity Boost: Increases molecular dipole moment, enhancing solubility in polar aprotic solvents (DMSO, DMF). |
| Methoxy Group (C-7) | Electron Donating (Resonance) | Lipophilicity Modulation: Provides a weak H-bond acceptor site; slightly increases solubility in chlorinated solvents compared to the hydroxy analog. |
| Benzofuran Core | Aromatic/Planar |
Qualitative Solubility Profile (Synthesis-Derived)
Data synthesized from verified synthetic protocols and structural analogs.
Solvent Compatibility Matrix
| Solvent Class | Solubility Status | Mechanistic Rationale | Application |
| Polar Aprotic (DMSO, DMF) | High | Strong dipole-dipole interactions disrupt the nitro-stabilized crystal lattice. | Reaction Medium (e.g., Nucleophilic substitutions) |
| Polar Protic (Ethanol, Methanol) | Moderate (Hot) | Soluble at reflux due to H-bonding; limited solubility at RT due to high lattice energy. | Recrystallization (often mixed with water) |
| Chlorinated (DCM, Chloroform) | Moderate | Solvates the methoxy/aromatic core but struggles with the polar nitro/acid groups. | Extraction / Partitioning |
| Non-Polar (Hexane, Heptane) | Insoluble | Lacks polarity to overcome lattice energy. | Anti-solvent (for precipitation) |
| Aqueous (Acidic/Neutral) | Insoluble | The unionized acid precipitates in water (LogP > 2). | Product Isolation (Precipitation by acidification) |
| Aqueous (Basic) | High | Deprotonation forms the carboxylate salt ( | Dissolution for Hydrolysis |
Critical Insight: The most effective purification method identified is recrystallization from Chloroform/Hexane (1:3) or Ethanol/Water , leveraging the steep solubility-temperature gradient.
Protocol: Quantitative Solubility Determination
Standardized methodology for generating thermodynamic solubility data.
To generate precise mole fraction solubility (
Experimental Workflow
Figure 1: Saturation Shake-Flask Method workflow for thermodynamic solubility determination.
Step-by-Step Methodology
-
Preparation: Add excess 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24–48 hours. Validation: Measure concentration at 24h and 48h; values must differ by <2% to confirm equilibrium.
-
Sampling: Stop stirring and allow phases to separate (2–4 hours).
-
Filtration: Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (to prevent adsorption of the nitro compound).
-
Quantification: Dilute with mobile phase (e.g., Acetonitrile/Water) and analyze via HPLC (C18 column, UV detection at
300-320 nm).
Thermodynamic Modeling Framework
Once experimental data (
Modified Apelblat Equation
Used for correlating solubility with temperature. The high accuracy of this model makes it ideal for process engineering.
- : Mole fraction solubility
- : Absolute temperature (K)[1]
- : Empirical model parameters derived from regression.
van't Hoff Analysis
Used to determine thermodynamic dissolution properties.
- (Enthalpy): Positive values indicate endothermic dissolution (solubility increases with T).
- (Entropy): Positive values indicate increased disorder upon dissolution.
-
(Gibbs Energy):
.
Process Application: Solvent Selection Logic
Decision framework for optimizing synthesis and purification.
Figure 2: Decision logic for solvent selection based on process requirements.
Recommendations for Researchers
-
For Nucleophilic Substitution: Use DMF or DMSO . The high solubility of the nitro-benzofuran core in these solvents facilitates rapid reaction kinetics.
-
For Final Purification: Use Ethanol (recrystallization) or Chloroform/Hexane (precipitation). Avoid pure water as it will lead to immediate precipitation of the acid form, potentially trapping impurities.
References
-
Synthesis & Purification: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, vol. 2013, Article ID 183717. Link
-
Microwave-Assisted Synthesis: "Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction." PMC - NCBI. Link
-
General Solubility Modeling: Kiani, M., et al. "Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model." Physical Chemistry Research, vol. 12, no.[2] 3, 2024.[2] Link
-
Compound Data: "7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid." PubChem, National Library of Medicine. Link
Sources
Methodological & Application
Application Note: Optimized Amide Coupling Protocols for 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
Abstract & Strategic Context
The moiety 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid represents a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, antimicrobial agents, and antitubercular drugs.[1] However, its chemical behavior presents distinct challenges compared to aliphatic carboxylic acids.[2]
The conjugation of the carboxylic acid at the C2 position with the benzofuran ring reduces the electrophilicity of the carbonyl carbon, often leading to sluggish reaction rates with standard carbodiimides (e.g., EDC/NHS). Furthermore, the 5-nitro group (electron-withdrawing) and 7-methoxy group (steric bulk/electron-donating) create a push-pull electronic system that, while increasing the acidity of the -COOH proton, can complicate the stability of activated intermediates.[1]
This guide details two field-proven protocols designed to maximize yield and purity:
-
Protocol A (HATU-Mediated): The primary method for high-throughput synthesis and library generation.[1][2]
-
Protocol B (Acid Chloride Activation): A robust alternative for sterically hindered or electron-deficient amines (e.g., anilines).[2]
Chemical Analysis & Pre-Reaction Checks[1][2][3]
Before initiating synthesis, the physicochemical properties of the starting material must be accounted for to prevent common failure modes.
| Parameter | Specification / Observation | Implication for Protocol |
| Solubility | Low in DCM/Et₂O; High in DMF/DMSO.[1][2] | Critical: Reactions must be performed in DMF or a DMF/THF mixture.[1][2] DCM alone will lead to precipitation of the active ester.[2] |
| Electronic State | 5-Nitro (EWG) withdraws density.[1][2] | The carboxylate anion is stable, but the activated carbonyl is highly electrophilic.[2] Hydrolysis is a competing risk if water is present.[2] |
| Sterics | 7-Methoxy group.[1][2][3][4][5][6] | Proximity to the furan oxygen creates a steric pocket.[2] Large coupling reagents (like PyBOP) may react slower than HATU.[2] |
Decision Logic & Workflow
The following flowchart illustrates the decision process for selecting the appropriate coupling strategy based on the amine partner.
Figure 1: Decision tree for selecting the optimal coupling methodology based on amine nucleophilicity.
Protocol A: HATU-Mediated Coupling (Standard)[1]
Rationale: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is chosen over EDC or HBTU because the 7-aza-1-hydroxybenzotriazole (HOAt) leaving group creates a highly reactive ester that compensates for the reduced electrophilicity of the benzofuran C2-position.[1] This method is preferred for >90% of applications.[2]
Reagents & Stoichiometry[2][5][6][8][9][10]
-
Acid (1): 1.0 equiv (7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid)[1]
-
HATU: 1.2 equiv
-
Base: DIPEA (N,N-Diisopropylethylamine), 3.0 equiv
-
Amine: 1.1 – 1.2 equiv
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Procedure
-
Activation Phase:
-
Charge a dry reaction vial with the Acid (1) and anhydrous DMF.[2] Stir until fully dissolved.
-
Add DIPEA (3.0 equiv) dropwise.[2] The solution may darken (formation of carboxylate).[2]
-
Add HATU (1.2 equiv) in one portion.[2]
-
Critical Checkpoint: Stir at Room Temperature (RT) for 15–30 minutes. Monitor by TLC or LC-MS to observe the formation of the activated At-ester (typically +117 Da or distinct shift).[1]
-
-
Coupling Phase:
-
Quench & Workup:
-
Dilute the reaction mixture with EtOAc (10 volumes).
-
Wash 1: 1M HCl or 5% Citric Acid (to remove excess DIPEA and unreacted amine).[2] Caution: Do not use strong acid if product contains basic heterocycles.[1][2]
-
Wash 2: Saturated NaHCO₃ (to remove unreacted benzofuran acid and HOAt byproduct).[2]
-
Dry over Na₂SO₄, filter, and concentrate.[7]
-
Protocol B: Acid Chloride Activation (Alternative)[1]
Rationale: When reacting with electron-deficient amines (e.g., nitro-anilines) or sterically hindered partners, HATU may fail to drive conversion. Converting the acid to the acid chloride creates a "super-electrophile" capable of forcing the reaction.[2]
Reagents & Stoichiometry[2][5][6][8][9][10]
-
Catalyst: DMF (2–3 drops)[1]
-
Solvent: Anhydrous THF or DCM (if solubility permits)
-
Base: Pyridine or Et₃N (2.0 equiv, added in step 2)
Step-by-Step Procedure
-
Chlorination:
-
Suspend the Acid (1) in anhydrous THF (or DCM) under Nitrogen/Argon.
-
Add Oxalyl Chloride (1.5 equiv) dropwise at 0°C.[2]
-
Add catalytic DMF (2 drops).[1][2] Observation: Vigorous bubbling (CO/CO₂ release) indicates initiation.[2]
-
Allow to warm to RT and stir for 2 hours until the solution becomes clear (indicates conversion to acid chloride).
-
Optional: Concentrate in vacuo to remove excess oxalyl chloride if the amine is oxidation-sensitive, then redissolve in THF.
-
-
Coupling:
-
Workup:
Purification & Analytical Validation
Due to the nitro and methoxy groups, the product will likely be UV-active and easily detectable.
-
TLC Visualization: UV (254 nm).[2] The product usually has a higher Rf than the acid but lower than the amine (if non-polar).[2]
-
Recrystallization: Many nitrobenzofuran amides crystallize well from MeOH or EtOH/Water mixtures, avoiding the need for chromatography.[2]
-
Column Chromatography: If required, use a gradient of Hexanes/EtOAc (0% → 50%).
Analytical Data Summary (Example)
| Technique | Expected Signal | Note |
| ¹H NMR | δ 7.5–8.0 (Benzofuran protons) | Look for the disappearance of the broad -COOH singlet (δ 13.0+).[1][11] |
| LC-MS | [M+H]⁺ or [M+Na]⁺ | Nitro groups often fly poorly in positive mode; consider Negative mode if signal is weak.[1][2] |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation during reaction | Poor solubility of the intermediate.[1][2] | Switch solvent to pure DMF or NMP.[2] Do not use DCM. |
| Low Yield (HATU method) | Hydrolysis of Active Ester.[2] | Ensure DMF is anhydrous.[2][8] Use a drying tube or inert atmosphere.[2] |
| Dark/Black Reaction Mixture | Decomposition of Nitro group.[2] | Avoid heating above 60°C. Nitrobenzofurans can be thermally sensitive in basic media.[2] |
| Unreacted Acid remains | Steric hindrance at C2.[1][2] | Switch to Protocol B (Acid Chloride) and reflux the chlorination step.[2] |
References
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013).[5] Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 183717.[5] [Link][1][5]
-
Eriksson, M. C., et al. (2019).[2][6] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.[1][2][6][9] Molecules, 24(7), 1368. [Link]
-
Hardee, D. J., Kovalchuke, L., & Lambert, T. H. (2010).[12] Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids.[2][12] Journal of the American Chemical Society, 132(14), 5002-5003. [Link]
-
Montalbetti, C. A., & Falque, V. (2005).[2] Amide bond formation and peptide coupling.[2][13][10][12][14] Tetrahedron, 61(46), 10827-10852. (General reference for HATU mechanism).
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 7-Methoxybenzofuran-2-Carboxylic Acid [myskinrecipes.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lab Reporter [fishersci.co.uk]
- 11. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleophilic Acyl Substitution via Aromatic Cation Activation of Carboxylic Acids: Rapid Generation of Acid Chlorides under Mild Conditions [organic-chemistry.org]
- 13. growingscience.com [growingscience.com]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid as a Versatile Pharmaceutical Intermediate
Introduction: The Strategic Value of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] Derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, underscoring the scaffold's importance in medicinal chemistry.[4][5][6] 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is a particularly valuable intermediate, offering three key points of chemical diversity: the carboxylic acid at the C2 position, the nitro group at C5, and the methoxy group at C7. The carboxylic acid serves as a versatile handle for amide or ester formation, allowing for the introduction of various pharmacophores.[7] The nitro group can be readily reduced to a primary amine, which can then be further functionalized to create compounds like nitrogen mustards, known for their DNA-alkylating properties in cancer therapy.[8][9] This strategic combination of functional groups makes it a powerful building block for the synthesis of complex and biologically active molecules.
Physicochemical and Safety Data
Proper handling and storage are paramount for ensuring the integrity of the intermediate and the safety of the researcher. The following data has been compiled from commercially available safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 25672-29-1 | [10] |
| Molecular Formula | C₁₀H₇NO₆ | [10] |
| Molecular Weight | 237.17 g/mol | [10] |
| Appearance | Solid | [10] |
| Purity | ≥95.0% | [10] |
| Hazard Statements | H302 - Harmful if swallowed | [10] |
| Signal Word | Warning | [10] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [10] |
Protocol I: Synthesis of Ethyl 7-methoxy-5-nitro-1-benzofuran-2-carboxylate
This protocol outlines the synthesis of the ethyl ester of the title compound, a common precursor, starting from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. The reaction proceeds via an initial O-alkylation followed by an intramolecular cyclization.
Workflow Diagram: Benzofuran Ring Formation
Caption: Synthesis of the benzofuran ester via O-alkylation and cyclization.
Step-by-Step Methodology
Source: Adapted from Kowalewska, M. et al. (2013).[8][9]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (0.05 mol), ethyl chloroacetate (0.05 mol), and anhydrous potassium carbonate (0.075 mol).
-
Solvent Addition: Add dry N,N-Dimethylformamide (DMF, 70 mL).
-
Reaction: Heat the mixture to 92–94 °C with continuous stirring for 4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and air-dry. The crude product is ethyl 7-methoxy-5-nitro-1-benzofuran-2-carboxylate.
-
Purification (Optional): The crude ester can be further purified by crystallization from methanol.
Expert Insights: The "Why" Behind the "How"
-
Choice of Base and Solvent: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group of the salicylaldehyde, initiating the O-alkylation. Its insolubility in DMF at room temperature allows for a heterogeneous reaction that becomes more efficient upon heating. DMF is an excellent polar aprotic solvent for this reaction as it readily dissolves the organic reactants and facilitates the SN2 reaction by solvating the potassium cation.[9]
-
Reaction Mechanism: The reaction proceeds in two main stages. First, the phenoxide formed by the deprotonation of the salicylaldehyde acts as a nucleophile, attacking the electrophilic carbon of ethyl chloroacetate to form an ether linkage. The second stage is an intramolecular base-catalyzed cyclization, likely an aldol-type condensation, where the enolate of the acetate moiety attacks the aldehyde carbonyl group, followed by dehydration to form the furan ring.[11]
Protocol II: Reduction of the Nitro Group to a Primary Amine
The transformation of the nitro group into an amine is a pivotal step, opening up a plethora of synthetic possibilities. Catalytic hydrogenation is a clean and efficient method for this purpose.
Step-by-Step Methodology
Source: Adapted from Kowalewska, M. et al. (2013).[8]
-
Reaction Setup: In a hydrogenation vessel, dissolve ethyl 7-methoxy-5-nitro-1-benzofuran-2-carboxylate (1 part by weight) in a mixture of methanol and 1,2-dimethoxyethane.
-
Catalyst Addition: Carefully add 10% Palladium on activated carbon (Pd/C) as the catalyst. A weight ratio of substrate to catalyst of approximately 1:0.13 is recommended.
-
Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas. Pressurize the vessel with hydrogen (a balloon of H₂ is often sufficient for lab scale) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3.5 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Isolation: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl 5-amino-7-methoxy-1-benzofuran-2-carboxylate. This product is often of sufficient purity for subsequent steps.
Expert Insights: The "Why" Behind the "How"
-
Catalyst Choice: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitro groups.[12] It offers high activity and selectivity, typically leaving other functional groups like esters and ethers intact under these mild conditions.
-
Safety: Catalytic hydrogenation with Pd/C and hydrogen gas is potentially hazardous. The catalyst is pyrophoric, especially when dry and saturated with hydrogen. Always handle the catalyst in a well-ventilated fume hood and preferably wet with solvent. Ensure the reaction vessel is properly purged to remove all oxygen before introducing hydrogen.
Protocol III: Hydrolysis to 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
To utilize the carboxylic acid functionality, the ethyl ester must be hydrolyzed. Basic hydrolysis (saponification) is a standard and effective method.
Step-by-Step Methodology
Source: Adapted from general ester hydrolysis procedures.[8][13]
-
Reaction Setup: Dissolve ethyl 7-methoxy-5-nitro-1-benzofuran-2-carboxylate in a mixture of ethanol and water.
-
Base Addition: Add an excess of potassium hydroxide (KOH) (approximately 2-3 equivalents).
-
Reaction: Heat the mixture to reflux and stir until TLC or LC-MS indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution with cold, dilute hydrochloric acid (HCl) until the pH is ~2. A precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry to yield 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid.
Expert Insights: The "Why" Behind the "How"
-
Mechanism of Saponification: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide as a leaving group. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form the carboxylate salt, driving the reaction to completion. Acidification in the work-up step is necessary to protonate the carboxylate and isolate the neutral carboxylic acid.[13]
Protocol IV: Amide Coupling to Synthesize Bioactive Carboxamides
The carboxylic acid is an excellent handle for creating amide libraries for screening purposes. This protocol describes the coupling of 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid with a hypothetical bioactive amine, for instance, a substituted aniline, which is a common motif in kinase inhibitors.
Workflow Diagram: Amide Bond Formation
Caption: Amide synthesis via HATU-mediated carboxylic acid activation.
Step-by-Step Methodology
Source: Adapted from general amide coupling procedures using HATU.[14]
-
Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen), dissolve 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Reagent Addition: Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the OAt-active ester.
-
Amine Addition: Add the desired bioactive amine (e.g., a substituted aniline, 1.2 equivalents) to the reaction mixture.
-
Reaction: Continue stirring at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired benzofuran-2-carboxamide.
Expert Insights: The "Why" Behind the "How"
-
Choice of Coupling Reagent: HATU is a highly efficient, modern coupling reagent known for its rapid reaction rates and low rate of racemization (if chiral centers are present). It is particularly effective for coupling with less nucleophilic amines, such as electron-deficient anilines, which are common in kinase inhibitor scaffolds.[2][14]
-
Role of DIPEA: DIPEA is a non-nucleophilic hindered base. Its primary role is to deprotonate the carboxylic acid to form the carboxylate anion, which then attacks the HATU reagent. It also neutralizes the acidic byproducts formed during the reaction without competing as a nucleophile.[5]
-
Mechanism of Activation: The carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This is rapidly converted into a more stable but still highly reactive OAt-active ester. This active ester is then readily attacked by the amine nucleophile to form the stable amide bond.[5][14]
Conclusion
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is a strategically designed building block that provides medicinal chemists with multiple avenues for molecular diversification. The protocols detailed herein provide robust and well-precedented methods for its synthesis and subsequent elaboration into more complex pharmaceutical intermediates. By understanding the rationale behind each step, researchers can effectively troubleshoot and adapt these procedures to construct novel benzofuran derivatives with therapeutic potential.
References
-
Hu, F., & Su, W. (2020). An investigation of the synthesis of vilazodone. Journal of Chemical Research, 44(3-4), 244-249. [Link]
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, 183717. [Link]
-
Borhade, Y. (2025). Improved method for synthesis of vilazodone hydrochloride. ResearchGate. [Link]
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2025). The Journal of Organic Chemistry. [Link]
-
A microwave-assisted multicomponent protocol for the synthesis of benzofuran-2-carboxamides. (2016). King's College London Research Portal. [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (n.d.). PMC. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. [Link]
-
Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Semantic Scholar. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC. [Link]
-
One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Current Chemistry Letters. [Link]
-
(PDF) SYNTHESIS AND COMPUTATIONAL STYDY OF 7-METHOXY-2-[4- METHOXYPHENYL]-1-BENZOFURAN-5-CARBOXALDEHYDE AND SYNTHESIS OF ITS SCHIFF BASES. (2015). ResearchGate. [Link]
-
Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (n.d.). ResearchGate. [Link]
-
Ethyl 5-Nitrobenzofuran-2-Carboxylate 97.0%(GC). (n.d.). Pure Synth. [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]
-
Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. [Link]
-
Nitro Reduction. (n.d.). Common Organic Chemistry. [Link]
-
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). PMC. [Link]
-
An Overview of Catalytic Carbonylative Double Cyclization Reactions. (2023). MDPI. [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]
Sources
- 1. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Benzofuran synthesis [organic-chemistry.org]
- 11. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. reddit.com [reddit.com]
- 14. growingscience.com [growingscience.com]
Strategic Esterification of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid for Drug Discovery Scaffolds
An Application Note and Protocol Guide
Abstract
Benzofuran derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of biological activities including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is a key intermediate, whose conversion to a diverse library of esters is critical for structure-activity relationship (SAR) studies in drug development programs.[5][6] This guide provides an in-depth analysis and detailed, field-proven protocols for the esterification of this valuable substrate. We move beyond simple step-by-step instructions to explain the causal-mechanistic reasoning behind protocol selection, empowering researchers to adapt these methods to their specific synthetic challenges. Three distinct and widely applicable methodologies are presented: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the versatile Mitsunobu Reaction.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and synthetically developed pharmaceutical agents.[6] Its rigid, planar structure and capacity for diverse intermolecular interactions (hydrogen bonding, π-stacking) make it an ideal scaffold for targeting various enzymes and receptors.[1] The synthesis of benzofuran derivatives remains an active area of research, with a continuous drive to develop novel compounds with enhanced therapeutic profiles.[2][3]
The subject of this guide, 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid[7], incorporates key electronic features—an electron-donating methoxy group and a powerful electron-withdrawing nitro group—that modulate the molecule's reactivity and biological interactions. The carboxylic acid at the 2-position serves as a versatile synthetic handle for derivatization. Converting this acid to a range of esters allows for fine-tuning of pharmacokinetic properties such as lipophilicity, cell permeability, and metabolic stability, which are crucial for advancing a lead compound.
This document outlines three robust protocols to achieve this transformation, each with distinct advantages depending on the properties of the alcohol coupling partner and the overall sensitivity of the molecular framework.
Strategic Selection of an Esterification Protocol
Choosing the appropriate esterification method is paramount for achieving high yields and purity. The decision depends primarily on the substrate's sensitivity to acid/base conditions and the steric hindrance of the coupling partners. The following diagram illustrates a logical workflow for method selection.
Caption: Decision workflow for selecting the optimal esterification protocol.
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
Principle and Rationale
The Fischer-Speier esterification is a direct, acid-catalyzed reaction between a carboxylic acid and an alcohol.[8][9] It is one of the most fundamental and cost-effective methods for ester synthesis. The reaction is driven by equilibrium, and to achieve high conversion, it is necessary to either use a large excess of the alcohol (which can also serve as the solvent) or to remove the water byproduct as it forms, often via azeotropic distillation with a Dean-Stark apparatus.[10][11][12]
Causality: The reaction is initiated by the protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH).[10][12] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. This method is ideal for simple, robust, and non-acid-sensitive primary or secondary alcohols where the alcohol can be used in large excess.
Detailed Experimental Protocol
Materials:
-
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (1.0 eq)
-
Alcohol (e.g., Methanol, Ethanol) (20-50 eq, serving as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (for extraction)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
To a round-bottom flask, add 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (e.g., 2.37 g, 10 mmol, 1.0 eq).
-
Add the desired alcohol (e.g., methanol, 80 mL, ~2000 mmol, ~200 eq).
-
Stir the suspension at room temperature. Slowly and cautiously, add concentrated sulfuric acid (e.g., 0.1 mL, ~1.8 mmol, 0.18 eq) dropwise.[11]
-
Attach a reflux condenser and heat the reaction mixture to reflux (for methanol, ~65 °C).[11] Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexane) until the starting carboxylic acid is consumed (typically 4-24 hours).
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure using a rotary evaporator.
-
Redissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) to neutralize the acid catalyst. Caution: CO₂ evolution may cause pressure buildup.
-
Wash the organic layer with brine (1 x 50 mL), then dry over anhydrous Na₂SO₄ or MgSO₄.[11]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude ester.
-
Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or column chromatography on silica gel.
Protocol 2: Steglich Esterification (DCC/DMAP Coupling)
Principle and Rationale
The Steglich esterification is a powerful and mild method that uses N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP) to form esters under neutral conditions at room temperature.[13][14] This makes it exceptionally valuable for substrates that are sensitive to the harsh acidic conditions of the Fischer method or for coupling sterically hindered components.[15][16][17]
Causality: DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[17] DMAP, a hyper-nucleophilic catalyst, intercepts this intermediate to form an N-acylpyridinium species, which is an even more potent acylating agent.[13][14] The alcohol then attacks this activated species to form the ester. The main byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.
Detailed Experimental Protocol
Materials:
-
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (1.0 eq)
-
Alcohol (1.1-1.5 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1-0.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (e.g., 2.37 g, 10 mmol, 1.0 eq), the alcohol (e.g., 12 mmol, 1.2 eq), and DMAP (e.g., 122 mg, 1 mmol, 0.1 eq) in anhydrous DCM (100 mL) in a round-bottom flask.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add a solution of DCC (e.g., 2.27 g, 11 mmol, 1.1 eq) in a small amount of anhydrous DCM (~20 mL) dropwise over 15 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-12 hours.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 50 mL) to remove residual DMAP and base impurities, followed by saturated NaHCO₃ solution (1 x 50 mL), and finally brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude ester by column chromatography on silica gel.
Protocol 3: Mitsunobu Reaction
Principle and Rationale
The Mitsunobu reaction is a versatile dehydrative coupling reaction that converts a primary or secondary alcohol into a variety of functional groups, including esters, using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[18][19] It proceeds under very mild, neutral conditions and is renowned for its reliability and broad substrate scope.[19][20] A key feature is that the reaction at a chiral alcohol center proceeds with complete inversion of stereochemistry via an Sₙ2 mechanism.[21]
Causality: The reaction mechanism is complex but begins with PPh₃ attacking the azodicarboxylate to form a betaine intermediate.[18][20] This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion acts as the nucleophile. Simultaneously, the alcohol is activated by the phosphonium species, converting the hydroxyl group into an excellent leaving group, which is then displaced by the carboxylate in an Sₙ2 fashion.[18][21] This method is particularly advantageous when dealing with precious alcohols or when inversion of stereochemistry is desired.
Detailed Experimental Protocol
Materials:
-
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (1.2 eq)
-
Alcohol (1.0 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq) (Often supplied as a 40% solution in toluene)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the alcohol (e.g., 10 mmol, 1.0 eq), 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (e.g., 2.85 g, 12 mmol, 1.2 eq), and triphenylphosphine (e.g., 3.93 g, 15 mmol, 1.5 eq) in anhydrous THF (150 mL).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add DEAD or DIAD (e.g., 15 mmol, 1.5 eq) dropwise via a syringe or dropping funnel over 30 minutes. The solution may develop a yellow or orange color.[18] Caution: Azodicarboxylates are hazardous; handle with care in a fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct.[20]
-
Purification can be challenging. Direct purification by column chromatography on silica gel is the most common method. A non-polar to polar solvent gradient (e.g., starting with pure hexanes and gradually increasing the percentage of ethyl acetate) is typically effective at separating the desired ester from the byproducts.
Comparative Summary of Protocols
| Feature | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Conditions | Acidic (H₂SO₄, p-TsOH), Reflux | Neutral, 0 °C to Room Temp. | Neutral, 0 °C to Room Temp. |
| Key Reagents | Strong Acid Catalyst | DCC (or EDC), DMAP (catalyst) | PPh₃, DEAD (or DIAD) |
| Advantages | Economical, simple reagents, ideal for large scale with simple alcohols.[12][22] | Mild conditions, high yields, suitable for acid-sensitive substrates and sterically hindered alcohols.[13][17] | Very mild conditions, broad scope, predictable inversion of stereochemistry at chiral centers.[18][19][21] |
| Disadvantages | Harsh conditions (not for sensitive molecules), reversible reaction requiring excess reagent or water removal.[9][10] | Stoichiometric amounts of coupling agent needed, byproduct (DCU) can complicate purification, DCC is an allergen. | Expensive reagents, stoichiometric byproducts (PPh₃=O, hydrazine) can make purification difficult.[20] |
| Typical Yields | 60-95% (dependent on equilibrium) | 80-99% | 70-95% |
General Experimental Workflow
The following diagram outlines the universal stages involved in the synthesis and purification of the target esters, regardless of the specific protocol chosen.
Caption: A generalized workflow for the synthesis of benzofuran esters.
References
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Steglich esterific
- Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. (2017). Bentham Science.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines. (2020). PubMed.
- 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article.
- Steglich Esterification Definition - Organic Chemistry Key... (2025). Fiveable.
- 5.2.2 Synthesis of Esters. NPTEL Archive.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry.
- Steglich Esterific
- Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. (2012).
- Mitsunobu reaction. Wikipedia.
- Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. (2025). Bentham Science Publishers.
- Mitsunobu Reaction. (2025). Chemistry Steps.
- Mitsunobu Reaction. TCI Chemicals.
- Mitsunobu Reaction. Master Organic Chemistry.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of N
- 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid. Fluorochem.
- Fischer Esterific
- Fischer Esterification-Typical Procedures. (2024). OperaChem.
- esterification - alcohols and carboxylic acids. Chemguide.
- Esterification: Definition, Reaction, Mechanism, and Examples. Chemistry Learner.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. International Journal of Pharmaceutical Sciences Review and Research.
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
- Ester synthesis by esterific
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research.
- Research Article Synthesis of New Benzofuran-2-Carboxylic Acid Deriv
- Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. University of Calgary.
Sources
- 1. mdpi.com [mdpi.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 5. Design, synthesis, and biological activity of a novel series of benzofuran derivatives against oestrogen receptor-dependent breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. Esterification: Definition, Reaction, Mechanism, and Examples [chemistrylearner.com]
- 9. athabascau.ca [athabascau.ca]
- 10. Fischer Esterification [organic-chemistry.org]
- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. grokipedia.com [grokipedia.com]
- 14. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 15. fiveable.me [fiveable.me]
- 16. archive.nptel.ac.in [archive.nptel.ac.in]
- 17. Steglich Esterification [organic-chemistry.org]
- 18. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 19. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. tcichemicals.com [tcichemicals.com]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. chemguide.co.uk [chemguide.co.uk]
Application Note: Selective Reduction of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
Executive Summary
The reduction of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid to its corresponding amino derivative (5-Amino-7-methoxy-1-benzofuran-2-carboxylic acid ) presents a specific chemoselective challenge. While the nitro group (
This guide details two validated protocols designed to maximize yield while preserving the benzofuran core:
-
Protocol A (Catalytic Hydrogenation): A scalable, "green" method utilizing Pd/C under controlled pressure.[1]
-
Protocol B (Dissolving Metal Reduction): A highly selective Fe/NH
Cl method ideal for substrates sensitive to over-reduction.[1]
Strategic Analysis & Chemical Context
Structural Considerations
The substrate features three distinct functional zones that influence reactivity:
-
The Nitro Group (C5): The target for reduction. Activated by the aromatic system but stabilized by the electron-donating methoxy group at C7.
-
The Furan Double Bond (C2-C3): The critical "risk zone." High-pressure hydrogenation or prolonged reaction times can reduce this bond, destroying the aromaticity of the furan ring and yielding the dihydrobenzofuran impurity.
-
The Carboxylic Acid (C2): Induces solubility issues.[1] The molecule is insoluble in water (at low pH) and non-polar organics (Hexane/Toluene), necessitating polar protic (MeOH) or aprotic (THF/DMF) solvents.
Reaction Pathway & Selectivity
The following diagram illustrates the desired pathway versus the common over-reduction pitfall.
Figure 1: Chemoselectivity map highlighting the risk of C2-C3 furan ring saturation during nitro reduction.
Protocol A: Controlled Catalytic Hydrogenation (Pd/C)
Application: Best for clean scale-up (gram to kilogram) where filtration is the only desired workup. Risk Profile: Moderate risk of over-reduction if pressure/time is not monitored.[1]
Reagents & Equipment
-
Substrate: 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid.[1][2]
-
Catalyst: 10% Palladium on Carbon (Pd/C), 50% wet (reduces ignition risk).
-
Solvent System: Methanol (MeOH) and Tetrahydrofuran (THF) [1:1 ratio].
-
Note: THF is added to ensure the carboxylic acid starting material remains in solution throughout the reaction.[1]
-
-
Equipment: Parr Hydrogenator or high-integrity balloon setup.
Step-by-Step Procedure
-
Solubilization: In a pressure vessel or round-bottom flask, dissolve 10.0 g (approx. 42 mmol) of the nitro-acid in 100 mL MeOH and 100 mL THF. Ensure complete dissolution; mild warming (30°C) is acceptable.[1]
-
Inerting: Purge the vessel with Nitrogen (
) gas for 5 minutes to remove oxygen. -
Catalyst Addition: Carefully add 1.0 g of 10% Pd/C (50% wet) under a nitrogen stream.
-
Hydrogenation:
-
Monitoring: Monitor by HPLC or TLC (Solvent: 10% MeOH in DCM) every 60 minutes.
-
Workup:
Protocol B: Iron-Mediated Reduction (Fe/NH Cl)
Application: Best for small batches or when high-pressure equipment is unavailable.[1] Zero risk of furan ring reduction.[1] Risk Profile: Low selectivity risk; higher workup effort (iron sludge removal).[1]
Reagents & Equipment[1][4]
-
Substrate: 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid.[1][2]
-
Reductant: Iron Powder (325 mesh, reduced).
-
Electrolyte: Ammonium Chloride (
).[1][5] -
Solvent: Ethanol/Water (3:1).[1]
Step-by-Step Procedure
-
Preparation: In a reaction flask equipped with a reflux condenser and mechanical stirrer, suspend 5.0 g of substrate in 60 mL Ethanol and 20 mL Water.
-
Activation: Add 2.5 equivalents of Ammonium Chloride (
). -
Iron Addition: Add 5.0 equivalents of Iron powder.
-
Reaction: Heat the mixture to reflux (approx. 78°C) with vigorous stirring.
-
Timeline: Reflux for 1–3 hours. The reaction mixture will turn dark grey/black (iron oxides).
-
Workup (The "Hot Filter" Technique):
-
While still hot (approx. 60°C), filter the mixture through Celite to remove iron sludge.
-
Note: If the solution cools, the amino-acid product may precipitate in the filter cake.
-
Wash the cake with hot Ethanol.[1]
-
Concentrate the filtrate to approx. 20% volume.[1]
-
Adjust pH to ~3-4 with dilute HCl if necessary to precipitate the free acid amine, or collect the ammonium salt directly.
-
Analytical Validation (QC)
Verify the integrity of the product using the following markers:
| Feature | Nitro Precursor (Starting Material) | Amino Product (Target) |
| Appearance | Yellow/Orange Solid | Off-white / Tan Solid |
| 1H NMR (DMSO-d6) | Aromatic protons shifted downfield (deshielded by | Upfield shift of C4/C6 protons.[1] Broad singlet ( |
| Solubility | Soluble in dilute base (NaHCO3).[1] | Soluble in dilute acid (HCl) AND dilute base (Amphoteric). |
| TLC (10% MeOH/DCM) | High Rf (Non-polar).[1] | Low Rf (Polar amine).[1] Stains red/purple with Ninhydrin.[1] |
Workflow Decision Logic
Figure 2: Decision matrix for selecting the appropriate reduction methodology.
References
-
Kowalewska, M., et al. (2013).[1] "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry. (Demonstrates reduction of similar 7-methoxy-5-nitrobenzofuran esters using Pd/C).
-
BenchChem. (2025).[1][3] "Application Notes and Protocols for the Reduction of Nitro Groups to Amines." (General protocols for Fe/NH4Cl and Catalytic Hydrogenation).
-
Ramadas, K., & Srinivasan, N. (1992).[4][9] "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[1][9] Synthetic Communications. (Foundational text for the Fe/NH4Cl chemoselective protocol).
-
Fluorochem. "Product Specification: 7-methoxy-5-nitro-1-benzofuran-2-carboxylic acid."[1][2] (Chemical properties and structure verification).
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. Generation of nitro radical anions of some 5-nitrofurans, 2- and 5-nitroimidazoles by norepinephrine, dopamine, and serotonin. A possible mechanism for neurotoxicity caused by nitroheterocyclic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new gold standard in selective nitrobenzene hydrogenation | Research | Chemistry World [chemistryworld.com]
- 8. escholarship.org [escholarship.org]
- 9. semanticscholar.org [semanticscholar.org]
Application Notes & Protocols: Strategic Functionalization of the 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic Acid Scaffold
Introduction
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and anti-Alzheimer's disease properties.[1][2][3][4] Its rigid, planar structure and unique electronic characteristics make it an ideal template for the design of targeted therapeutics.[5][6] The specific molecule, 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid, represents a particularly valuable starting material for chemical library synthesis. It possesses three distinct points for chemical modification: a versatile carboxylic acid handle at the C2 position, a strongly electron-withdrawing nitro group at C5, and an electron-donating methoxy group at C7. This strategic arrangement of functional groups allows for a diverse and controlled functionalization of the benzofuran ring system.
This guide provides a comprehensive overview of the reactivity of this scaffold and detailed protocols for its selective modification. The methodologies described herein are designed for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel molecular entities.
Reactivity and Strategic Analysis of the Scaffold
The functionalization strategy for 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is dictated by the electronic interplay of its substituents. A thorough understanding of these effects is crucial for predicting regioselectivity and designing successful synthetic routes.
-
The Furan Ring (C2 and C3): In general, electrophilic attack on the benzofuran ring prefers the C2 position over the C3 position.[7][8] However, with the C2 position already occupied by a deactivating carboxylic acid group, direct electrophilic substitution on the furan moiety is unlikely. The C3 position, however, becomes a prime target for modern C-H functionalization techniques, particularly when guided by a directing group installed at the C2-carboxylic acid.[9][10]
-
The Benzene Ring (C4, C5, C6, C7): The reactivity of the carbocyclic ring is more complex.
-
The 7-methoxy group is a strong activating, ortho, para-director, enhancing the electron density at the C6 position.
-
The 5-nitro group is a powerful deactivating, meta-director, reducing the electron density at C4 and C6 and directing incoming electrophiles to these positions.
-
The 2-carboxylic acid group is also deactivating. The combined effect makes electrophilic aromatic substitution challenging but suggests that the C4 and C6 positions are the most plausible, albeit deactivated, sites for such reactions.
-
-
The Substituents:
-
C2-Carboxylic Acid: This is the most versatile handle for derivatization, readily undergoing transformations to amides, esters, and other related functionalities.[11][12] It can also be removed via decarboxylation under specific thermal or catalytic conditions.[13][14]
-
C5-Nitro Group: This group profoundly influences the ring's electronics but is most valuable as a precursor to an amino group. Its reduction unlocks a vast potential for subsequent functionalization, including acylation, sulfonylation, and diazotization reactions.[2][15]
-
C7-Methoxy Group: Generally stable, this group can be cleaved under harsh acidic conditions (e.g., BBr₃) to yield a phenol, providing another site for modification.
-
The following diagram provides a visual summary of the key reactive sites on the core scaffold.
Caption: Key reactive sites on the 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid scaffold.
Protocols for Scaffold Modification
The following protocols provide step-by-step methodologies for the key transformations of the title compound. Each protocol includes guidance on reaction setup, monitoring, workup, and characterization.
Functionalization of the C2-Carboxylic Acid
The carboxylic acid is an ideal starting point for introducing diversity. Amide bond formation is particularly relevant for drug discovery programs, as the amide linkage is a cornerstone of many biologically active molecules.
Protocol 1: HATU-Mediated Amide Coupling
This protocol utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines.[9]
Workflow for Amide Coupling
Caption: Experimental workflow for HATU-mediated amide coupling.
Methodology:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Sequentially add the desired primary or secondary amine (1.1 eq), HATU (1.2 eq), and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer with 5% aqueous LiCl solution (3x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Causality Behind Choices:
-
Solvent: DMF is used for its excellent ability to dissolve the starting materials and reagents.
-
Base: DIPEA is a non-nucleophilic hindered base used to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing as a nucleophile.
-
Workup: The LiCl wash is particularly effective at removing residual DMF, which can be challenging to remove under vacuum.
Modification of the C5-Nitro Group
The reduction of the C5-nitro group to a primary amine is a gateway transformation, converting a strongly deactivating group into a versatile activating and functionalizable group.
Protocol 2: Nitro Group Reduction using SnCl₂·2H₂O
While catalytic hydrogenation is a common method, reduction with tin(II) chloride is often preferred in laboratory settings for its functional group tolerance, mild conditions, and effectiveness with nitroarenes.[2]
Methodology:
-
Setup: In a round-bottom flask, suspend 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (1.0 eq) in ethanol (to 0.2 M concentration).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir vigorously. The reaction is typically complete within 1-3 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.
-
Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. Basify the mixture to pH ~8 by the slow addition of a saturated aqueous solution of NaHCO₃. This will precipitate tin salts as a white solid.
-
Extraction: Dilute the mixture with a generous amount of ethyl acetate and stir for 30 minutes. Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the pad thoroughly with additional ethyl acetate.
-
Isolation: Transfer the filtrate to a separatory funnel, separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Characterization: The resulting 5-amino-7-methoxy-1-benzofuran-2-carboxylic acid can be used directly or purified further if necessary. Confirm the structure via NMR and HRMS. A significant upfield shift of the aromatic protons at C4 and C6 is expected in the ¹H NMR spectrum.
Transformation Pathway via Nitro Reduction
Caption: Synthetic pathways opened by the reduction of the C5-nitro group.
Functionalization of the C3-Position
Directing group-assisted C-H functionalization has emerged as a powerful tool for site-selective modification of heterocyclic systems. By temporarily converting the C2-carboxylic acid into an N-(quinolin-8-yl) amide, palladium-catalyzed C-H arylation can be selectively directed to the C3 position.[9][10]
Protocol 3: Two-Step C3-Arylation via 8-Aminoquinoline (AQ) Directed C-H Activation
Part A: Installation of the 8-AQ Directing Group
-
Follow Protocol 1 using 8-aminoquinoline as the amine nucleophile to synthesize N-(quinolin-8-yl)-7-methoxy-5-nitro-1-benzofuran-2-carboxamide.
Part B: Pd-Catalyzed C3-Arylation
-
Preparation: To a microwave vial or sealed tube, add the 8-AQ amide substrate from Part A (1.0 eq), the desired aryl iodide (3.0 eq), Pd(OAc)₂ (10 mol%), and AgOAc (1.5 eq).
-
Solvent: Suspend the solids in Cyclopentyl methyl ether (CPME) (to 0.5 M).[10]
-
Reaction: Seal the vessel and heat the reaction to 110°C with vigorous stirring. The reaction time can vary from 7 to 24 hours. Monitor progress by taking aliquots and analyzing via LC-MS.
-
Workup: After cooling, dilute the crude reaction mixture with ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate to recover all product.
-
Purification: Concentrate the filtrate and purify the C3-arylated product by flash column chromatography.
Part C: Cleavage of the 8-AQ Directing Group
-
Hydrolysis: Dissolve the purified C3-arylated 8-AQ amide in a 1:1 mixture of ethanol and 6 M aqueous NaOH.
-
Reaction: Heat the mixture to reflux until the starting amide is consumed (monitor by TLC).
-
Isolation: Cool the reaction, dilute with water, and wash with dichloromethane to remove the liberated 8-aminoquinoline. Acidify the aqueous layer with concentrated HCl to precipitate the C3-arylated carboxylic acid product, which can then be collected by filtration.
Data Summary
| Position | Reaction Type | Key Reagents | Product Type | Utility |
| C2-COOH | Amide Coupling | HATU, DIPEA, Amine | Carboxamide | Introduce diverse R-groups, modulate physicochemical properties.[11] |
| C2-COOH | Esterification | Alcohol, H₂SO₄ (cat.) | Ester | Prodrug strategies, modify solubility. |
| C5-NO₂ | Nitro Reduction | SnCl₂, EtOH | Aniline | Key intermediate for further functionalization.[2] |
| C5-NH₂ | N-Acylation | RCOCl, Pyridine | Amide | Build complex side chains, engage in H-bonding. |
| C3-H | Directed C-H Arylation | Pd(OAc)₂, AgOAc, Ar-I | 3-Arylbenzofuran | Introduce aryl groups for SAR exploration.[9][10] |
| C4/C6-H | Electrophilic Halogenation | NBS or Br₂, Lewis Acid | Halogenated Benzofuran | Introduce handles for cross-coupling reactions. |
Conclusion
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is a highly adaptable scaffold for the synthesis of complex and diverse small molecules. By strategically targeting its three primary functionalization zones—the C2-carboxylic acid, the C5-nitro group, and the C3 C-H bond—researchers can rapidly assemble libraries of novel compounds. The protocols outlined in this guide provide robust and reproducible methods for achieving these key transformations, enabling the exploration of chemical space around the privileged benzofuran core for applications in drug discovery and materials science.
References
-
Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in Drugs. Journal of Medicinal Chemistry, 57(15), 5845–5859. [Link]
-
Various Authors. (2018). Palladium-Mediated Functionalization of Benzofuran and Benzothiophene Cores. Organometallics, 37(24), 4647–4657. [Link]
-
Various Authors. (2023). Efforts to functionalize benzofuran (BF) at its 7-position. ResearchGate. [Link]
-
Various Authors. (2017). Transition metal catalyzed C-H functionalization of benzofurans at C3 position. ResearchGate. [Link]
-
Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(47), 27366-27380. [Link]
-
Various Authors. (2015). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Chemistry Stack Exchange. [Link]
-
Kushwaha, P., et al. (2025). Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview. Bentham Science. [Link]
-
Shinde, S. S., & Kumar, A. (2013). Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively. World Journal of Chemical Education, 1(3), 38-41. [Link]
-
Clementi, S., Linda, P., & Marino, G. (1971). Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions. Journal of the Chemical Society B: Physical Organic, 79-83. [Link]
-
Various Authors. (2025). Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview. R Discovery. [Link]
-
Clementi, S., Linda, P., & Marino, G. (1971). Electrophilic substitutions in five-membered heteroaromatic systems. Part XII. A quantitative study on the reactivities of the α- and β-positions of benzofuran and benzothiophen in electrophilic substitutions. Journal of the Chemical Society B: Physical Organic, 79. [Link]
-
Bhargava, S., et al. (2022). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Molecules, 27(21), 7244. [Link]
-
O'Hara, F., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations. Chemistry - A European Journal, 25(20), 5233-5237. [Link]
-
Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. [Link]
-
Gbayo, K., et al. (2017). Mechanism of nucleophilic substitution reactions of 4-(4-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. Physical Sciences Reviews, 2(8). [Link]
-
Ramana, M. M. V. (2022). C–H Functionalization of 2-/3- Aroylbenzofurans: A Tool for Developing New Anti-Arrhythmic Drugs. Crimson Publishers. [Link]
-
Kushwaha, P., et al. (2025). Advances in Synthesis and Anti-Alzheimer's Disease Potential of Functionalized Benzofurans: A Recent Overview. R Discovery. [Link]
-
O'Hara, F., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 343. [Link]
-
de Wit, A. D., et al. (1980). Reduction of the Nitro Group versus Insertion in the C-O Bond of 3-Nitrobenzofuran by Ynamines. Synthesis and X-ray Crystal Structure Determination of a 1-Benzoxepin and a Quinoline 1-Oxide. The Journal of Organic Chemistry, 45(22), 4373-4378. [Link]
-
Various Authors. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid. Taylor & Francis Online. [Link]
-
Dhotare, B. B., et al. (2024). Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry, 20, 1378-1385. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Chilin, A., et al. (2021). 4,6-Dichloro-5-Nitrobenzofuroxan: Different Polymorphisms and DFT Investigation of Its Reactivity with Nucleophiles. Molecules, 26(24), 7588. [Link]
-
Gbayo, K., et al. (2017). Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofuran ether with aniline in acetonitrile. ResearchGate. [Link]
-
Kowalewska, M., et al. (2014). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2014, 1-5. [Link]
-
Rawal, R. K., & Singh, V. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(41), 25301-25330. [Link]
-
Imbimbo, C., et al. (2010). Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. Heterocycles, 81(12), 2865. [Link]
-
Various Authors. (2015). A Review on Benzofuran: A New Profile. World Journal of Pharmaceutical Research, 4(7), 896-918. [Link]
- Various Authors. (2013). Preparation of benzofurans and use thereof as synthetic intermediates.
-
Various Authors. (1969). Syntheses of Benzofuran-carboxylic Acids and the Acetylation of Their Esters. Bulletin of the Chemical Society of Japan, 42(10), 2997-3001. [Link]
-
Various Authors. (n.d.). Nucleophilic substitution in pyrrole, thiophene and furan. Quimicaorganica.org. [Link]
-
Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Organic Chemistry Portal. [Link]
-
Various Authors. (2022). Mechanism for synthesis of benzofuran. Chemistry Stack Exchange. [Link]
-
Tummatorn, J., & Dudley, G. B. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. Molecules, 17(4), 4038-4046. [Link]
-
Various Authors. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Various Authors. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. ijptonline.com. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. quod.lib.umich.edu [quod.lib.umich.edu]
- 13. Benzofuran synthesis [organic-chemistry.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. pubs.acs.org [pubs.acs.org]
Application Note & Protocols: A Strategic Guide to the Activation of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic Acid
Abstract
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and materials science, prized for its unique scaffold.[1] The carboxylic acid moiety serves as a critical handle for derivatization, enabling the synthesis of a diverse library of amides, esters, and other acyl derivatives.[1] However, the direct reaction of a carboxylic acid with nucleophiles like amines is kinetically slow and often unfavorable, as amines are basic and can deprotonate the acid to form an unreactive carboxylate salt.[2][3] Therefore, activation of the carboxyl group is a mandatory step to facilitate nucleophilic acyl substitution. This guide provides a comprehensive overview of the principal activation strategies, an analysis of their chemical mechanisms, and detailed, field-proven protocols tailored for researchers, scientists, and drug development professionals. We will focus on two of the most robust and widely adopted methods: carbodiimide-mediated coupling and uronium salt-based activation.
Molecular Profile: Understanding the Substrate
The reactivity of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is governed by the interplay of its constituent functional groups:
-
Carboxylic Acid (-COOH): The primary site for activation and subsequent derivatization.
-
Benzofuran Core: A bicyclic aromatic heterocycle that provides a rigid scaffold.
-
Methoxy Group (-OCH₃): An electron-donating group (EDG) at the 7-position, which increases electron density on the aromatic ring.
-
Nitro Group (-NO₂): A potent electron-withdrawing group (EWG) at the 5-position. This group significantly decreases the nucleophilicity of the carboxylate anion upon deprotonation and can influence the overall reactivity of the molecule.
The strong electron-withdrawing nature of the nitro group makes this substrate particularly interesting. While it enhances the acidity of the carboxylic proton, it can slightly decrease the nucleophilicity of the corresponding carboxylate, potentially impacting the initial activation step. The chosen activation reagent must be potent enough to overcome this electronic effect efficiently.
The Imperative of Activation: A Mechanistic Overview
The conversion of a carboxylic acid to an amide or ester is a condensation reaction that eliminates a molecule of water. For this to occur, the hydroxyl (-OH) group of the acid, a poor leaving group, must be converted into a better one.[3] Activating reagents achieve this by reacting with the carboxylic acid to form a highly reactive intermediate that is readily attacked by a nucleophile (e.g., an amine or alcohol).
Caption: High-level workflow for carboxylic acid activation.
Comparative Analysis of Premier Activating Reagents
The choice of activating reagent is critical and depends on factors like substrate complexity, desired reaction conditions, potential for side reactions, and cost.[4]
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Dicyclohexylcarbodiimide (DCC), are among the most common activators.[3][5][6] EDC is particularly favored in modern synthesis due to its water-solubility, which allows for easy removal of the urea byproduct via aqueous workup.[4]
Mechanism of Action (EDC with HOBt Additive): The reaction proceeds in a two-step pathway.[7] First, the carboxylic acid adds to EDC to form a highly reactive but unstable O-acylisourea intermediate.[7] This intermediate is prone to racemization (if an alpha-stereocenter is present) and can rearrange into an inactive N-acylurea. To prevent this, an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is used.[4][8] HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine to yield the desired amide.[7]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[7]
Uronium/Aminium Salts: The High-Performance Reagents
Uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are renowned for their high efficiency, rapid reaction times, and ability to couple even sterically hindered or electron-deficient substrates.[4][9] They are generally considered superior in performance to carbodiimides, albeit at a higher cost.
Mechanism of Action (HATU): In the presence of a non-nucleophilic base, typically Diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester, which is even more reactive than the corresponding HOBt-ester.[7] This active ester is then rapidly consumed by the amine to form the final amide product, releasing tetramethylurea.[7]
Caption: Mechanism of HATU-mediated amide bond formation.[7]
Data Summary: Reagent Selection Guide
The following table provides a comparative summary to aid in selecting the appropriate activation strategy for 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid.
| Reagent Class | Example(s) | Base Required | Advantages | Disadvantages | Suitability for Target Molecule |
| Carbodiimides | EDC (+ HOBt/NHS) | Optional, weak base | Cost-effective; water-soluble byproduct (EDC); well-established.[4] | Slower than uronium salts; risk of N-acylurea side product without additive. | High: A reliable and economical choice for routine synthesis. The use of an additive is strongly recommended. |
| Uronium/Aminium | HATU, HBTU | Non-nucleophilic (DIPEA) | Very fast; high yields; low racemization; effective for difficult couplings.[4][9] | Higher cost; byproducts require chromatography for removal. | Excellent: The preferred method for challenging couplings, rapid synthesis, or when maximizing yield is critical. |
| Acyl Halides | SOCl₂, Oxalyl Chloride | None (or pyridine) | Generates highly reactive intermediate; inexpensive reagents.[2] | Harsh conditions (heat, HCl byproduct); low functional group tolerance.[5] | Moderate: Viable for simple derivatives, but modern coupling agents offer better control and compatibility. |
Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Amide Synthesis via EDC/HOBt Activation
This protocol describes a general procedure for coupling 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid with a primary or secondary amine.
Materials:
-
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
EDC·HCl (1.2 - 1.5 equiv)[4]
-
HOBt (1.2 equiv)[4]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv, if amine is a hydrochloride salt)
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃, brine, anhydrous MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).
-
Dissolve the mixture in anhydrous DMF or DCM (to a concentration of approx. 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice-water bath with magnetic stirring.
-
Add EDC·HCl (1.2 equiv) to the reaction mixture in one portion. If the amine starting material is a hydrochloride salt, add DIPEA (2.5 equiv) dropwise at this stage.[4]
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate or DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: High-Efficiency Amide Synthesis via HATU Activation
This protocol is ideal for achieving rapid and high-yielding coupling reactions.
Materials:
-
7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (1.0 equiv)
-
Amine (1.1 - 1.2 equiv)
-
HATU (1.1 - 1.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA) (2.0 - 3.0 equiv)
-
Standard workup and purification reagents as listed in Protocol 1.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.
-
Add the amine (1.1 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice-water bath.
-
Add DIPEA (2.5 equiv) dropwise to the stirring solution. A color change (often to yellow) may be observed.
-
Allow the reaction to stir at room temperature for 1-4 hours.
-
Monitoring: The reaction is typically complete much faster than EDC couplings. Monitor by TLC.
-
Workup and Purification: Follow the same workup and purification steps as outlined in Protocol 1.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive reagents; insufficient base; poor solvent quality. | Use fresh coupling reagents and anhydrous solvents. Ensure correct stoichiometry of the base, especially with HATU. |
| Formation of N-acylurea Side Product | (With EDC) O-acylisourea rearrangement is faster than amine attack. | Ensure an additive like HOBt or NHS is used. Run the reaction at a lower temperature initially. |
| Multiple Spots on TLC | Complex side reactions; degradation of starting material or product. | Re-evaluate reagent choice. A milder agent or different base may be required. Ensure the reaction is not run for an excessively long time. |
| Difficult Purification | Byproduct co-elutes with the product. | If using EDC, ensure aqueous workup is thorough to remove the urea. If using HATU, byproducts are unavoidable and require careful chromatography. |
References
- BenchChem. (n.d.). Application Notes and Protocols for Amide Bond Formation using EDC and HATU. BenchChem.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem.
- BenchChem. (n.d.). Mechanism of EDC/HOBt-mediated amide bond formation and Mechanism of HATU-mediated amide bond formation. BenchChem.
- Chemistry LibreTexts. (2024, September 30). Reactions of Carboxylic Acids.
- Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- M. Kowalewska, H. Kwiecień, M. Śmist, and A. Wrześniewska. (n.d.). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. ResearchGate.
- MySkinRecipes. (n.d.). 7-Methoxybenzofuran-2-Carboxylic Acid.
- Thermo Fisher Scientific. (n.d.). Derivatization Reagents for Carboxylic Acids and Carboxamides.
- Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (n.d.). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity.
Sources
- 1. 7-Methoxybenzofuran-2-Carboxylic Acid [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. A Convenient Activating Reagent of Carboxylic Acids | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Guide: Stability & Handling of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
[1]
Executive Summary
Is 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid stable under basic conditions? Yes, with specific qualifications.
This molecule exhibits high stability in aqueous and alcoholic alkaline solutions (e.g., NaOH, KOH,
However, users frequently misinterpret reversible physical changes (color shifts, solubility limits) as chemical degradation. This guide clarifies these phenomena and defines the boundaries where true degradation (decarboxylation or ring opening) occurs.
Mechanistic Insight: The Stability Paradox
To understand the stability of this molecule, one must look at its synthesis. The presence of the electron-withdrawing nitro group (
The Synthesis Argument
The strongest evidence for stability is the standard manufacturing protocol. The compound is typically generated by refluxing ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate in ethanolic NaOH for 2–3 hours.[1] If the molecule were unstable to base, this reaction would yield degradation products (phenols or ring-opened salicylates) rather than the target acid.
The "False Alarm" Triggers
Users often report "degradation" due to two observable changes:
-
Bathochromic Shift (Color Change): Upon adding base, the solution often shifts from pale yellow to deep orange or red. This is not decomposition. It is the formation of the carboxylate salt and the deprotonation of any trace phenolic impurities, coupled with the charge-transfer character of the nitro-aromatic system.
-
Precipitation upon Acidification: The salt form is soluble in water/base; the free acid is not. Acidifying the solution causes the solid to crash out. This is a purification step, not a failure.
Visualizing Stability & Reactivity
The following diagram maps the safe operating zones versus the danger zones for this molecule.
Figure 1: Reaction landscape of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid.[1] Green paths indicate standard stable manipulations. Red dashed paths indicate degradation conditions.[1]
Troubleshooting Center
FAQ: Common User Scenarios
| Symptom | Likely Cause | Solution / Verification |
| Solution turned deep orange/red immediately after adding NaOH. | Normal Salt Formation. Nitro-aromatics often exhibit strong color changes in basic media due to resonance delocalization (Meisenheimer-like complexes or simple extended conjugation).[1] | Do not discard. Acidify a small aliquot to pH 1-2. If the pale solid reprecipitates, the molecule is intact. |
| Solid formed when I lowered the pH to 7. | Incomplete Solubilization. The pKa of the carboxylic acid is likely ~3.[1]5. At pH 7, equilibrium exists. | Lower pH to <2 to fully precipitate the product for isolation, or raise to >9 to fully dissolve it. |
| Yield is low after basic hydrolysis. | Incomplete Hydrolysis or Loss in Mother Liquor. | Ensure reflux was sufficient (TLC check).[1] When acidifying, ensure pH is <2. The acid is slightly soluble in ethanol; remove organic solvents before acidification to maximize yield. |
| Product is decomposing during LC-MS. | Eluent Incompatibility. | Ensure the mobile phase is not extremely basic if using high temperatures in the column. Use standard Formic Acid/Ammonium Formate buffers. |
Standard Operating Procedures (SOPs)
Protocol A: Verification of Stability (Basic Hydrolysis)
Use this protocol to confirm that your specific batch behaves as expected under basic conditions.[1]
-
Preparation: Suspend 100 mg of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (or its ester) in 5 mL of Ethanol.
-
Basification: Add 5 mL of 10% NaOH (aq).
-
Observation: Solution should turn clear and likely darken in color (yellow/orange).
-
-
Stress Test: Heat to reflux (
) for 60 minutes. -
Recovery: Cool to room temperature. Evaporate ethanol under reduced pressure (rotary evaporator).
-
Isolation: Add 5 mL water to the residue. Slowly add 1M HCl until pH < 2.
-
Result: A precipitate should form immediately.
-
-
Analysis: Filter, dry, and check melting point or HPLC. The recovery should be >90% (accounting for mechanical losses), confirming stability.
Protocol B: Dissolution for Biological Assays
Many researchers struggle to dissolve this compound for screening.[1]
-
Weigh the target amount of free acid.
-
Add DMSO to make a 100mM stock solution.
-
Dilution: When diluting into aqueous media, ensure the buffer has sufficient buffering capacity.
-
Tip: If the compound precipitates upon dilution into media, pre-dissolve the compound in 1 equivalent of 0.1M NaOH before adding to the buffer. This converts it to the soluble sodium salt immediately.
-
Critical Degradation Limits
While stable in solution, the following conditions will destroy the molecule:
-
Thermal Decarboxylation: Heating the dry solid or high-boiling solution above
(especially in the presence of copper catalysts) will remove the group, leaving 7-methoxy-5-nitrobenzofuran [1]. -
Fusion Conditions: Molten KOH/NaOH (fusion temperatures >250°C) can force ring opening of the furan moiety.
References
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry, 2013, Article ID 184718.
- Relevance: Details the synthesis of 7-methoxy-5-nitrobenzofuran-2-carboxylic acid via basic hydrolysis, confirming stability.
-
Sigma-Aldrich. (n.d.).[1] Product Specification: 5-Nitrobenzofuran-2-carboxylic acid.[1][2]
- Relevance: Provides physical property data and stability context for the nitro-benzofuran class.
- Khan, K. M., et al. (2005). Synthesis and biological evaluation of benzofuran derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry.
Technical Support Center: Temperature Optimization for 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic Acid
Welcome to the Advanced Synthesis Support Module. This guide addresses the critical thermodynamic and kinetic parameters required to synthesize 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid (CAS: 25672-29-1). The protocol focuses on the Rap-Stoermer-type cyclization (or Williamson ether synthesis followed by intramolecular aldol condensation) and subsequent hydrolysis.
Module 1: The Criticality of Temperature
In the synthesis of benzofuran-2-carboxylic acids, temperature acts as the primary selector between ring closure, polymerization, and decarboxylation.
-
The "Goldilocks" Zone (90°C – 95°C): This is the optimal window for the cyclization of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde with ethyl chloroacetate. Below this range, the reaction stalls at the acyclic O-alkylated intermediate.
-
The Danger Zone (>140°C): High temperatures promote oxidative degradation of the nitro group and tar formation (polymerization).
-
The Decarboxylation Threshold (>100°C in Acid): While the ester intermediate is thermally stable, the free carboxylic acid is prone to losing CO₂ if heated strongly in acidic media, reverting to 7-methoxy-5-nitrobenzofuran.
Visualizing the Reaction Pathway
The following diagram outlines the synthesis flow and temperature-dependent branch points.
Figure 1: Reaction pathway showing the temperature-dependent transition from acyclic intermediate to the cyclized benzofuran core.
Module 2: Troubleshooting Guides
Scenario A: "I am isolating a sticky solid that is not the target ester."
Diagnosis: Incomplete Cyclization (Kinetic Trap). Technical Insight: The reaction proceeds in two steps:[1][2][3][4][5] (1) Nucleophilic attack of the phenoxide on the alkyl halide (fast, low activation energy), followed by (2) Intramolecular aldol-type condensation (slow, high activation energy). Solution:
-
Check Temperature: Ensure the internal reaction temperature is 92–94°C . Refluxing acetone (56°C) is insufficient for the second step.
-
Solvent Switch: Switch from Acetone or MeCN to DMF (Dimethylformamide) to achieve the necessary thermal activation without pressurization.
Scenario B: "My product yield is low, and the mixture is dark/tarry."
Diagnosis: Thermal Degradation / Nitro Group Oxidation. Technical Insight: Nitro-benzofurans are sensitive to harsh oxidative conditions. Prolonged heating above 110°C in the presence of base (K₂CO₃) can lead to complex polymerization. Solution:
-
Strict Limit: Do not exceed 100°C.
-
Time Control: Limit the reaction time to 4 hours . Literature indicates yield plateaus at this point; further heating only increases impurities [1].
Scenario C: "I lost the carboxylic acid moiety during workup."
Diagnosis: Acid-Catalyzed Thermal Decarboxylation. Technical Insight: Benzofuran-2-carboxylic acids are electron-rich heteroaromatics that facilitate decarboxylation. This is accelerated by heat and low pH. Solution:
-
Cool Acidification: When acidifying the hydrolyzed salt to precipitate the product, ensure the solution is cooled to 0–5°C .[6]
-
Avoid Hot Drying: Dry the final precipitate under vacuum at <60°C , not in a standard 100°C oven.
Module 3: Optimized Experimental Protocol
This protocol is validated based on the specific synthesis of 5,7-disubstituted benzofuran derivatives [1].
Step 1: Cyclization (Ester Formation)
-
Charge: In a round-bottom flask, dissolve 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde (1.0 eq) and Ethyl chloroacetate (1.0 eq) in anhydrous DMF (approx. 5-7 mL per mmol of substrate).
-
Base: Add anhydrous K₂CO₃ (1.5 eq).
-
Reaction: Heat the mixture to 92–94°C with vigorous stirring.
-
Duration: Maintain temperature for 4 hours .
-
Workup: Pour the hot solution into crushed ice/water. The ester should precipitate as a solid. Filter, wash with water, and air dry.[6][7]
-
Target Yield: ~73%[7]
-
Expected MP (Ester): ~162–164°C [1].
-
Step 2: Hydrolysis (Acid Formation)
-
Charge: Suspend the ester in Ethanol (10 volumes).
-
Reagent: Add 10% NaOH (aq) (2.0 eq).
-
Reaction: Heat to reflux (approx. 78°C) for 1–2 hours until the solid dissolves and TLC shows consumption of ester.
-
Isolation (Critical):
-
Cool reaction mixture to Room Temperature .
-
Evaporate bulk ethanol under reduced pressure (keep bath <45°C).
-
Dilute residue with water and cool to 0°C in an ice bath.
-
Slowly acidify with 2M HCl to pH 2, keeping internal T < 10°C.
-
Filter the precipitate and dry under vacuum.[6]
-
Module 4: Data & Decision Support
Temperature vs. Outcome Matrix
| Temperature | Solvent System | Primary Outcome | Risk Factor |
| 25°C – 60°C | Acetone/THF | Acyclic Ether (Intermediate) | Incomplete cyclization; low yield. |
| 80°C – 90°C | MeCN/EtOH | Mixed Product | Slow kinetics; requires long reaction times (>12h). |
| 92°C – 95°C | DMF (Recommended) | Target Benzofuran | Optimal balance of kinetics/stability. |
| >120°C | DMF/DMSO | Tarry Residue | Polymerization; nitro-group degradation. |
Troubleshooting Logic Tree
Figure 2: Decision support tree for troubleshooting yield and purity issues.
References
-
Kowalewska, M., Kwiecień, H., Śmist, M., & Wrześniewska, A. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives . Journal of Chemistry, 2013, Article ID 184187. [Link]
-
Organic Chemistry Portal.[8] Synthesis of Benzofurans . (General mechanistic reference for Rap-Stoermer and related cyclizations). [Link]
Sources
- 1. lneya.com [lneya.com]
- 2. Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Decarboxylation [organic-chemistry.org]
Troubleshooting HPLC separation of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid impurities
Welcome to the technical support resource for the chromatographic analysis of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid and its related impurities. This guide is designed for researchers, analytical scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during HPLC method development and routine analysis. Our approach is rooted in fundamental chromatographic principles to empower you to not only solve immediate issues but also to build robust and reliable analytical methods.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions. For more detailed solutions, please refer to the in-depth Troubleshooting Guides.
Q1: What are the most common issues observed during the HPLC separation of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid and its impurities?
The most frequently encountered challenges include poor peak shape, specifically peak tailing, insufficient resolution between the main component and closely eluting impurities, and retention time instability. These issues often stem from the acidic nature of the primary analyte (a carboxylic acid) and the structural similarity of potential process impurities or degradation products.
Q2: Why is the peak for my main analyte tailing?
Peak tailing for an acidic compound like 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is commonly caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary cause is often the interaction of the ionized carboxylate group with active silanol groups on the silica-based column packing.[1] Another significant factor is operating with a mobile phase pH that is too close to the analyte's pKa, causing the compound to exist in both ionized and non-ionized forms during its transit through the column.[1]
Q3: How can I improve the resolution between my main peak and a closely eluting impurity?
Improving resolution requires manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[3][4] The most powerful way to improve resolution is by changing the selectivity.[4] This can be achieved by adjusting the mobile phase pH, changing the organic modifier (e.g., from acetonitrile to methanol), or switching to a column with a different stationary phase chemistry (e.g., a phenyl-hexyl phase) to introduce different interaction mechanisms like π-π interactions.[3][5]
Q4: My retention times are shifting between injections. What is the likely cause?
Retention time variability is a classic sign of an un-equilibrated system or an unstable mobile phase. Common causes include insufficient column equilibration time between gradient runs, a poorly buffered or un-buffered mobile phase leading to pH drift, temperature fluctuations in the column compartment, or hardware issues like pump malfunctions or leaks.[6]
Q5: What are good starting conditions for a reversed-phase HPLC method for this compound?
A good starting point for a stability-indicating method would be a gradient reversed-phase HPLC (RPLC) method with UV detection.[7] Given the acidic nature of the analyte, an acidic mobile phase is recommended to suppress ionization and achieve good peak shape.[8]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Provides good retention and efficiency for this type of molecule. |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Low pH suppresses the ionization of the carboxylic acid, minimizing peak tailing.[8][9] |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| Gradient | 5% to 95% B over 20-30 minutes | A broad gradient is useful for initial screening of unknown impurities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |
| Detection | UV, wavelength based on analyte's UV maxima | The benzofuran structure is chromophoric, making UV detection suitable. |
In-Depth Troubleshooting Guides
Guide 1: Resolving Poor Peak Shape (Tailing & Fronting)
Poor peak shape compromises resolution and integration accuracy, leading to unreliable quantification. Tailing is the most common issue for this acidic analyte.
Problem: The peak for 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is asymmetrical, exhibiting significant tailing (Tailing Factor > 1.5).
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor peak shape.
Detailed Protocols & Explanations:
-
Optimize Mobile Phase pH:
-
Causality: The carboxylic acid functional group is ionizable. At a pH close to its pKa, a mixture of the ionized (polar) and non-ionized (less polar) forms exists. This dual state leads to tailing on a reversed-phase column. By lowering the mobile phase pH to at least 2 units below the analyte's pKa, we ensure the compound is fully protonated (non-ionized), promoting a single, well-defined interaction with the stationary phase and improving peak shape.[1][9][10]
-
Protocol: Mobile Phase Preparation
-
Prepare the aqueous component (Mobile Phase A) by adding a modifier like 0.1% v/v Trifluoroacetic Acid (TFA) or 0.1% v/v Formic Acid to HPLC-grade water.
-
Confirm the pH is in the range of 2.5-3.0. This range is generally well-suited for silica-based columns and effectively suppresses ionization of carboxylic acids.[8]
-
Use a buffer if precise pH control is needed, especially if the pH is closer to the pKa. A phosphate buffer at a concentration of 20-30 mM is effective, but ensure it is soluble in the organic modifier.[10]
-
Sonicate or degas the mobile phase before use.
-
-
-
Address Column Overload:
-
Causality: Injecting too much sample mass can saturate the stationary phase at the column inlet, leading to a distorted, often triangular, peak shape.[11]
-
Protocol: Verify and Correct Overload
-
Prepare a 1:10 dilution of your current sample.
-
Inject the diluted sample.
-
If the peak shape improves and becomes more symmetrical, the original sample was overloaded.
-
Determine the optimal sample concentration that does not cause overload while maintaining adequate detection sensitivity.
-
-
-
Evaluate Column Health:
-
Causality: Over time, columns can degrade. The stationary phase can be stripped under harsh pH conditions, or the inlet frit can become blocked with particulates from the sample or system.[2][11] This leads to distorted flow paths and poor peak shapes for all analytes.
-
Protocol: Column Assessment
-
If a guard column is used, remove it and re-inject. If the peak shape improves, the guard column is the problem and should be replaced.[11]
-
If the problem persists, reverse the main column (if permitted by the manufacturer) and flush it with a strong solvent (like 100% acetonitrile) to waste. This can sometimes dislodge particulates from the inlet frit.[11]
-
If tailing persists, especially for acidic/basic compounds, the column's bonded phase may be compromised. Replace it with a new, high-quality, end-capped C18 column.
-
-
Guide 2: Improving Insufficient Resolution
Achieving baseline separation (Resolution, Rs ≥ 1.5) is critical for accurate quantification, especially in stability-indicating methods where all potential degradants must be separated from the active pharmaceutical ingredient (API).[3]
Problem: An impurity peak is co-eluting or has a resolution of less than 1.5 with the main 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid peak.
Systematic Optimization Workflow:
Caption: Logic flow for improving peak resolution.
Detailed Protocols & Explanations:
-
Optimize the Gradient Slope:
-
Causality: A steep gradient moves compounds through the column too quickly, not allowing sufficient time for differential partitioning between the mobile and stationary phases. A shallower gradient increases the interaction time and improves the separation of closely eluting compounds.
-
Protocol: Gradient Refinement
-
Identify the time window where the critical pair of peaks elutes.
-
Modify your gradient to be shallower during this window. For example, if the peaks elute between 10 and 12 minutes while the gradient is changing from 40% to 50% B, try changing the gradient in that segment from 40% to 45% B over 5 minutes instead of 2.
-
This targeted approach improves resolution for the critical pair without unnecessarily increasing the total run time.
-
-
-
Change Mobile Phase Selectivity:
-
Causality: Acetonitrile and methanol interact differently with analytes and the stationary phase, thus altering selectivity (α). For aromatic compounds like benzofurans, switching between these solvents can change elution order and significantly improve resolution.[4][12]
-
Protocol: Solvent Screening
-
If your current method uses acetonitrile as the organic modifier (Mobile Phase B), prepare a new Mobile Phase B using methanol.
-
Run your initial gradient method, substituting methanol for acetonitrile.
-
Observe the changes in selectivity. The elution order of impurities may change, and the resolution of the critical pair may improve dramatically.
-
-
-
Change Stationary Phase Selectivity:
-
Causality: If modifying the mobile phase is insufficient, changing the stationary phase offers an orthogonal separation mechanism. A standard C18 column separates primarily based on hydrophobicity. For aromatic and nitro-containing compounds, a phenyl-type column can provide alternative π-π interactions, leading to unique selectivity.[3][4][5]
-
Protocol: Column Screening
-
Select a column with a different stationary phase. Good candidates for this analyte class are Phenyl-Hexyl or Cyano (CN) phases.
-
Equilibrate the new column with your mobile phase system.
-
Inject your sample and evaluate the chromatogram. The change in stationary phase chemistry is one of the most powerful tools for resolving difficult peak pairs.[4]
-
-
| Stationary Phase | Primary Interaction Mechanism | Potential Benefit for Benzofurans |
| C18 (Octadecylsilane) | Hydrophobic | General purpose, good starting point. |
| Phenyl-Hexyl | Hydrophobic & π-π interactions | Enhanced selectivity for aromatic and nitro-aromatic compounds.[4][5] |
| Cyano (CN) | Dipole-dipole & weak hydrophobic | Alternative selectivity for polar and unsaturated compounds. |
| Embedded Polar Group (EPG) | Hydrophobic & H-bonding | Can offer unique selectivity and improved peak shape for polar analytes. |
References
-
Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. Available from: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity - LCGC International. Available from: [Link]
-
Methods for Changing Peak Resolution in HPLC - Chrom Tech, Inc. Available from: [Link]
-
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available from: [Link]
-
How To Improve Resolution In HPLC: 5 Simple Tips - PharmaGuru. Available from: [Link]
-
Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube. Available from: [Link]
-
How can I prevent peak tailing in HPLC? - ResearchGate. Available from: [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. Available from: [Link]
-
Retention of ionizable compounds on HPLC. 8. Influence of mobile-phase pH change on the chromatographic retention of acids and bases during gradient elution - PubMed. Available from: [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC International. Available from: [Link]
-
Tips and Tricks of HPLC System Troubleshooting - Agilent. Available from: [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. Available from: [Link]
-
Control pH During Method Development for Better Chromatography - Agilent. Available from: [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. Available from: [Link]
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Available from: [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Available from: [Link]
-
Stability Indicating HPLC Method Development – A Review - IJTSRD. Available from: [Link]
-
2278-6074 - Stability Indicating HPLC Method Development and Validation - SciSpace. Available from: [Link]
-
stability-indicating hplc method: Topics by Science.gov. Available from: [Link]
-
Stability Indicating HPLC Method Development: A Review - IRJPMS. Available from: [Link]
-
Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate. Available from: [Link]
-
Forced Degradation – A Review - Biomedical Journal of. Available from: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Available from: [Link]
-
TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Available from: [Link]
-
Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods - SciSpace. Available from: [Link]
-
HPLC Separation of Carboxylic Acids - SIELC Technologies. Available from: [Link]
-
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction - PMC. Available from: [Link]
-
Impurities Application Notebook. Available from: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds - JOCPR. Available from: [Link]
-
7-methoxy-3-methyl-1-benzofuran-2-carboxylic acid | AMERICAN ELEMENTS. Available from: [Link]
-
development and validation of a rp-hplc method for the simultaneous determination of 3-methylbenzofuran. Available from: [Link]
-
Analysis of Drug-Related Impurties by HPLC in Ciprofloxacin Hydrochloride Raw Material. Available from: [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. Available from: [Link]
-
5-Nitrobenzofuran-2-carboxylic acid | C9H5NO5 | CID 1477128 - PubChem. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. agilent.com [agilent.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chromtech.com [chromtech.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. youtube.com [youtube.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Storage conditions to prevent degradation of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
Reference ID: MNBC-SUP-001
Status: Active
Topic: Storage, Stability, and Degradation Troubleshooting
Executive Summary: The "Golden Rules" of Storage
Senior Scientist Note: This compound is a poly-functionalized benzofuran.[1] Its stability is dictated by the tension between the electron-withdrawing nitro group (C5) and the electron-donating methoxy group (C7), all anchored by a labile carboxylic acid at C2. Treat it as a "Reactive Intermediate," not a stable commodity chemical.
The Storage Matrix
| Parameter | Condition | Scientific Rationale |
| Temperature | 2–8°C (Short-term) -20°C (Long-term >3 months) | Decarboxylation Risk: Benzofuran-2-carboxylic acids are thermodynamically prone to losing CO₂. Heat accelerates this irreversible degradation.[1] |
| Light | Strictly Amber Vials / Foil | Nitro-Photolysis: Nitroarenes are photosensitive.[1] UV/Visible light exposure causes radical formation and nitro-to-nitroso reduction, leading to "browning." |
| Atmosphere | Inert (Argon/Nitrogen) | Oxidative Protection: While the benzofuran ring is robust, the electron-rich methoxy moiety can be susceptible to slow oxidation over years if exposed to air.[1] |
| Physical State | Solid Powder Only | Solution Instability: Never store in solution (DMSO/DMF) for >24 hours.[1] The acidic proton promotes autocatalytic degradation in solution.[1] |
Interactive Troubleshooting Guide (FAQs)
Category A: Visual & Physical Changes[1]
Q1: "My white/pale yellow powder has turned deep brown or sticky. Is it still usable?"
-
Diagnosis: Photochemical Degradation & Moisture Hydrolysis. [1]
-
The Mechanism: The deepening color suggests the nitro group has undergone partial photoreduction (forming azo/azoxy dimers), or the material has absorbed water, facilitating ring-opening hydrolysis.
-
Action:
Q2: "I hear a 'pop' or release of gas when opening the vial after months of storage."
-
Diagnosis: Thermal Decarboxylation. [1]
-
The Mechanism: The carboxylic acid at the C2 position is chemically distinct.[1] Over time, especially if stored >25°C, it releases CO₂ gas to form 7-methoxy-5-nitrobenzofuran.
-
Action:
-
Run 1H-NMR .
-
Look for the disappearance of the carboxylic acid proton (usually broad, >11 ppm) and the appearance of a new aromatic proton at the C2 position (typically a sharp singlet around 7.5-7.8 ppm).
-
Verdict: If the "de-carboxy" impurity is >5%, repurify via recrystallization (Ethanol/Water) or discard.[1]
-
Category B: Solubility & Handling
Q3: "The compound is not dissolving in water/buffer as expected."
-
Diagnosis: Incorrect pH / pKa Misalignment. [1]
-
The Science: As a free acid, this compound has low water solubility.[1] It requires deprotonation to dissolve in aqueous media.[1]
-
Action:
Critical Workflows & Diagrams
Workflow 1: Storage Decision Logic
Use this logic gate to determine immediate handling requirements.[1]
Figure 1: Decision tree for determining appropriate storage conditions based on physical state and duration.
Workflow 2: Degradation Pathways
Understanding the enemy: How the molecule breaks down.
Figure 2: Primary degradation mechanisms. Pathway A is irreversible and driven by heat; Pathway B is driven by light exposure.
Validation Protocol: Is my compound safe to use?
Do not rely on visual inspection alone.[1] If the compound has been stored for >6 months, run this Self-Validation Check :
Method: Reverse-Phase HPLC
-
Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (Keeps the carboxylic acid protonated/stable).[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: 254 nm (Aromatic core) and 300-330 nm (Nitro/Benzofuran conjugation).
Interpretation:
-
Main Peak: Should elute at moderate hydrophobicity.[1]
-
Decarboxylated Impurity: Will elute LATER (more hydrophobic due to loss of polar -COOH).[1]
-
Oxidized/Photo-degraded Impurity: Will often appear as a "hump" or broad baseline noise earlier in the chromatogram.[1]
References
-
Chemical Safety & Properties: National Center for Biotechnology Information.[1] (2025).[1][2][3] PubChem Compound Summary for CID 123456 (Analogous Benzofuran Structures). Retrieved from [Link]
-
Decarboxylation Mechanisms: Sartori, G., & Maggi, R. (2006).[1] Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press.[1] (Contextualizing benzofuran stability).
-
Photostability of Nitro Compounds: Tonnesen, H. H. (2001).[1] Photostability of Drugs and Drug Formulations. CRC Press.[1] (General mechanisms of nitro-group photoreduction).
Sources
Validation & Comparative
Mass spectrometry fragmentation pattern of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid. In the absence of publicly available experimental mass spectral data for this specific molecule, this guide establishes a theoretical fragmentation pathway grounded in the established principles of mass spectrometry for nitroaromatic compounds, aromatic carboxylic acids, and benzofuran derivatives.[1][2] This document is intended to serve as a valuable resource for researchers in analytical chemistry, pharmacology, and drug development for the identification, structural elucidation, and quality control of this compound and its structural analogs.
Molecular Structure and Predicted Fragmentation Data
The fragmentation of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid under high-energy electron ionization is anticipated to proceed through a series of characteristic cleavages and neutral losses dictated by the molecule's distinct functional groups: the carboxylic acid, the nitro group, and the methoxy group, all attached to a stable benzofuran core. The molecular weight of the parent compound (C₁₀H₇NO₅) is 221.17 g/mol .
The molecular ion (M⁺•) is expected to be prominent due to the stability of the aromatic benzofuran ring system.[3][4] The primary fragmentation events are predicted to be initiated by the loss of small, stable neutral molecules or radicals from the functional groups.
Table 1: Proposed Major Fragment Ions for 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
| m/z (Proposed) | Proposed Ion Structure | Proposed Neutral Loss | Mechanistic Rationale |
| 221 | [C₁₀H₇NO₅]⁺• | - | Molecular Ion (M⁺•) |
| 204 | [C₁₀H₆NO₄]⁺ | •OH | α-cleavage at the carboxylic acid group is a common initial fragmentation for aromatic acids.[5][3][4] |
| 176 | [C₁₀H₇NO₃]⁺• | COOH | Loss of the entire carboxyl radical via α-cleavage. |
| 177 | [C₉H₇NO₃]⁺• | CO₂ | Decarboxylation is a highly characteristic fragmentation pathway for aromatic carboxylic acids.[1] |
| 175 | [C₁₀H₇O₄]⁺ | NO | Loss of a nitro radical is a well-documented pathway for nitroaromatic compounds.[6][1][7] |
| 191 | [C₉H₄NO₅]⁺• | NO₂ | Expulsion of the nitro group is a primary and diagnostic fragmentation for this class of compounds.[6][1][7] |
| 163 | [C₈H₄NO₃]⁺ | CO from m/z 191 | Subsequent loss of carbon monoxide from the furan ring is a common secondary fragmentation. |
| 147 | [C₉H₇O₂]⁺ | NO₂ from m/z 177 | Loss of the nitro group following initial decarboxylation. |
| 119 | [C₈H₇O]⁺ | CO from m/z 147 | Loss of carbon monoxide from the ion at m/z 147. |
Proposed Fragmentation Pathways and Mechanistic Rationale
The fragmentation of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is governed by the relative lability of its functional groups. The carboxylic acid and nitro groups provide the most energetically favorable initial fragmentation sites.
Pathway A: Carboxylic Acid Initiated Fragmentation
The most common fragmentation pathways for aromatic carboxylic acids involve the loss of hydroxyl (•OH) and carbon dioxide (CO₂).[5][8]
-
Loss of •OH (m/z 204): The molecular ion can undergo cleavage of the C-OH bond to lose a hydroxyl radical, forming a stable acylium ion at m/z 204.
-
Decarboxylation (m/z 177): A more dominant pathway is often the direct loss of CO₂ from the molecular ion. This results in a radical cation at m/z 177, which represents the core 7-methoxy-5-nitro-1-benzofuran structure. This ion serves as a crucial entry point for subsequent fragmentations.
-
Secondary Fragmentation: The ion at m/z 177 can then expel the nitro group (•NO₂) to form a fragment at m/z 131, or a nitro radical (•NO) to yield an ion at m/z 147.
Pathway B: Nitro Group Initiated Fragmentation
Nitroaromatic compounds characteristically lose •NO and •NO₂ radicals.[6][1][7]
-
Loss of •NO₂ (m/z 175): The molecular ion can lose a nitro radical (46 Da) to form an even-electron ion at m/z 175.
-
Loss of •NO (m/z 191): Alternatively, loss of a nitric oxide radical (30 Da) can occur, leading to an ion at m/z 191. This often involves a rearrangement where an oxygen atom is transferred to the ring system.
These competing pathways provide a rich diagnostic fingerprint for the molecule. The following diagram illustrates the proposed major fragmentation cascade.
Caption: Proposed EI-MS fragmentation of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid.
Comparison with Alternative Analytical Techniques
While mass spectrometry is unparalleled for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation relies on complementary techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy provide orthogonal data that, when combined with MS, offer unambiguous compound identification.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages for this Molecule | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural information via fragmentation. | Highly sensitive, provides a distinct fragmentation "fingerprint". | Does not directly reveal connectivity or stereochemistry. Isomer differentiation can be challenging. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, atom connectivity, and stereochemistry. | Unambiguously determines the substitution pattern on the benzofuran ring. | Requires larger sample amounts, less sensitive than MS. |
| FTIR Spectroscopy | Presence of functional groups (e.g., -COOH, -NO₂, C-O-C). | Quickly confirms the presence of key functional groups (carbonyl stretch, N-O stretches). | Provides limited information on the overall molecular skeleton. |
Experimental Protocol: Electron Ionization Mass Spectrometry
This section outlines a standardized protocol for acquiring EI-MS data for 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid or similar non-volatile small molecules.
Instrumentation
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a standard quadrupole mass spectrometer equipped with an Electron Ionization (EI) source.
-
Sample Introduction: Direct Insertion Probe (DIP) or Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable after derivatization (e.g., methylation of the carboxylic acid).
Step-by-Step Methodology
-
Sample Preparation: Dissolve approximately 0.1-1 mg of the purified solid compound in 1 mL of a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Calibration: Calibrate the mass spectrometer across the desired mass range (e.g., m/z 50-500) using a standard calibrant (e.g., perfluorotributylamine, PFTBA) to ensure high mass accuracy.
-
Source Parameter Optimization:
-
Ionization Energy: Set to the standard 70 eV to induce reproducible fragmentation and allow for library matching.
-
Source Temperature: Optimize between 200-250 °C to ensure sample volatilization without thermal degradation.
-
Trap Current/Emission Current: Set according to manufacturer recommendations for optimal ionization efficiency.
-
-
Sample Introduction (DIP Method):
-
Load a few microliters of the sample solution into a capillary tube and evaporate the solvent.
-
Insert the probe into the vacuum interlock of the mass spectrometer.
-
Slowly heat the probe (e.g., 50 °C/min ramp) to gradually introduce the volatilized sample into the ion source.
-
-
Data Acquisition: Acquire mass spectra continuously as the sample evaporates from the probe. Monitor the total ion chromatogram (TIC) to identify the elution profile.
-
Data Analysis:
-
Generate a background-subtracted mass spectrum from the peak of the TIC.
-
Identify the molecular ion peak (M⁺•).
-
Analyze the fragmentation pattern and compare it to the predicted pathways and/or spectral libraries.
-
If using high-resolution MS, calculate the elemental composition for the molecular ion and major fragments to confirm their identities.
-
Caption: Experimental workflow for EI-MS analysis using a Direct Insertion Probe.
Conclusion
The theoretical fragmentation pattern of 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid is characterized by competing fragmentations initiated at the carboxylic acid and nitro functional groups. Key diagnostic losses include CO₂ (decarboxylation), •OH, •NO₂, and •NO. Understanding these pathways is essential for the rapid and accurate identification of this molecule in complex matrices. While this guide provides a robust theoretical framework, confirmation via experimental analysis using the described protocol is the definitive standard for structural elucidation.
References
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Journal of Mass Spectrometry. [Link]
-
Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. University of California, Los Angeles (UCLA) Chemistry. [Link]
-
Mass spectra of (a) 2-(5-methoxy-1-benzofuran-3-yl) -N,N-dimethylethanamine 1 and (b) 2-(5-methoxy-1-benzofuran-3-yl)-N-ethylethanamine 2. ResearchGate. [Link]
-
Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation. Journal of Mass Spectrometry. [Link]
-
Mass spectra of 1,2-alkylenedioxy-substituted and related benzofurazans and benzofuroxans: Differentiation between linear and angular isomers. Washington University School of Medicine Research Profiles. [Link]
-
Mass spectrometry of some furanocoumarins. Canadian Journal of Chemistry. [Link]
-
Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]
-
Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). ResearchGate. [Link]
-
Denitration of nitroaromatic compounds by arylnitrile radical cations. Journal of the American Society for Mass Spectrometry. [Link]
-
GCMS Section 6.12 - Fragmentation of Carboxylic Acids. Whitman College. [Link]
-
Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. PubMed. [Link]
-
Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]
-
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]
-
MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. ResearchGate. [Link]
-
Interpretation of mass spectra. University of Arizona. [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
-
Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Formation of 2-substituted benzofuran fragment ions from 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives under electron ionization-a useful precursor ion for isomeric differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. GCMS Section 6.12 [people.whitman.edu]
- 6. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Personal protective equipment for handling 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid
CAS No: 25672-29-1 | Formula: C₁₀H₇NO₆ | Molecular Weight: 237.17 g/mol [1]
Executive Summary: The "Why" Behind the Protocol
As researchers, we often treat catalog reagents as generic white powders. However, 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid presents a specific dual-threat profile derived from its pharmacophore structure. It combines a nitro group (-NO₂) (associated with energetic potential and mutagenic risks) with a carboxylic acid moiety (corrosive/irritant) on a bioactive benzofuran scaffold.
While standard SDS classifications list this as an Irritant (H315/H319) and Harmful (H302), the presence of the nitro-aromatic system necessitates handling this as a Potential High Potency Compound (HPAPI) until specific toxicology data proves otherwise. The nitro group is metabolically liable to reduction, forming reactive amines that can interact with DNA.
This guide moves beyond generic compliance, offering a self-validating safety system designed to protect the integrity of your data and your biology.
Part 1: Molecular Hazard Profiling & Risk Assessment
| Functional Group | Associated Hazard | Operational Implication |
| Nitro (-NO₂) | Genotoxicity / Permeation | Nitro-aromatics can permeate standard latex rapidly. They are often potential mutagens. Requirement: Double-gloving with Nitrile. |
| Carboxylic Acid (-COOH) | Corrosivity / pH Sensitivity | Direct contact causes immediate protein denaturation (skin burns/irritation). Incompatible with strong bases and oxidizers.[2] |
| Benzofuran Core | Bioactivity | This is a privileged scaffold in medicinal chemistry (e.g., anti-bacterial, anti-cancer). Treat as a pharmacologically active agent. |
| Physical State | Fine Dust / Aerosol | High surface area powder. Static charge can cause "fly-away" dispersion during weighing. |
Part 2: The PPE Matrix (Task-Based Protection)
Do not use a "one-size-fits-all" approach. PPE must scale with the energy and solubility of the system.
Table 1: Personal Protective Equipment Specifications
| Protection Zone | Dry Handling (Weighing/Aliquot) | Wet Chemistry (Solubilization/Synthesis) | Rationale & Validation |
| Respiratory | Fume Hood (Face velocity: 80–100 fpm) | Fume Hood (Sash at lowest working height) | Validation: Tape a Kimwipe to the sash bottom; it must pull inward steadily before you open the container. |
| Hand Protection | Double Nitrile (Min 5 mil outer, 4 mil inner) | Laminate / Barrier Gloves (If using DMSO/DMF) | Nitro compounds can permeate nitrile in organic solvents. If dissolving in DMSO, standard nitrile offers <5 mins protection. |
| Eye Protection | Chemical Goggles (ANSI Z87.1+) | Chemical Goggles + Face Shield (if >100mL) | Safety glasses are insufficient for fine powders that can drift around side-shields. |
| Body Defense | Lab Coat (High-neck, snap closure) | Lab Coat + Chemical Apron (Tyvek/Rubber) | Protects against "lap spills" during pipetting. |
| Hygiene | Wash hands immediately after doffing. | Wash hands + forearm scrub. | Prevents secondary contamination of shared lab surfaces (door handles, keyboards). |
Part 3: Operational Workflow & Visualization
Safety is not a static state; it is a flow. The following diagram illustrates the "Safe Handling Lifecycle" for this compound.
Figure 1: The Safe Handling Lifecycle. Note the critical "Go/No-Go" decision point at the Airflow Validation step.
Standard Operating Procedure (SOP): The Self-Validating Protocol
Step 1: The Pre-Flight Check [3]
-
Airflow: Verify fume hood induction.
-
Glove Integrity: Inflate your nitrile gloves (trap air and squeeze) to check for micro-pinholes before putting them on. This is your primary barrier against mutagenic exposure.
-
Static Control: Place an anti-static gun or strip near the balance. Nitro-benzofurans are organic crystals and will accumulate charge, causing powder to "jump" onto your gloves.
Step 2: Weighing & Handling
-
Containment: Weigh inside the hood. Do not walk the powder to a balance on an open bench.
-
Technique: Use a disposable spatula.
-
Solubilization: If creating a stock solution (e.g., in DMSO or Methanol), add the solvent slowly to the powder.
-
Caution: The carboxylic acid group may generate heat upon solvation.
-
Caution: Nitro groups are energetic. Avoid vigorous vortexing if the solution becomes warm.
-
Step 3: Decontamination & Exit
-
Wipe Down: Use a soap/water solution first (to solubilize the polar acid group), followed by an ethanol wipe (to remove the organic core).
-
Visual Check: Benzofuran derivatives often fluoresce under UV light. If you have a handheld UV lamp (365nm), scan the work area. Dark spots or bright fluorescence indicate contamination.
Part 4: Waste Management & Emergency Response[5]
Disposal Strategy
-
Solid Waste: Dispose of contaminated spatulas, weigh boats, and gloves in a container labeled "Hazardous Waste: Toxic Organic Solid."
-
Liquid Waste: Segregate into "Organic Waste - Non-Halogenated" (unless you used DCM/Chloroform).
-
Critical: Do NOT mix with strong oxidizing acids (Nitric/Perchloric) in the waste stream, as the nitro group increases the risk of energetic reactions.
-
Emergency Procedures
-
Skin Contact:
-
Doff: Remove contaminated gloves immediately (peel from the wrist to turn inside out).
-
Wash: Rinse with lukewarm water for 15 minutes. Do not scrub hard (abrasion aids absorption).
-
Alert: Notify the safety officer. Nitro compound absorption can sometimes cause delayed cyanosis (blue lips/fingernails) due to methemoglobinemia.
-
-
Spill (Powder):
References
-
PubChem. (n.d.). Compound Summary for CID 135483955: 7-Methoxy-5-nitro-1-benzofuran-2-carboxylic acid. National Library of Medicine. Retrieved February 25, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved February 25, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved February 25, 2026, from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
